hDHODH-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15ClF4N2O4 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(Z)-N-[4-(2-chlorobenzoyl)-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C21H15ClF4N2O4/c1-10(29)14(9-27)20(31)28-17-8-18(32-11(2)21(24,25)26)13(7-16(17)23)19(30)12-5-3-4-6-15(12)22/h3-8,11,29H,1-2H3,(H,28,31)/b14-10-/t11-/m0/s1 |
InChI Key |
FEOYUARGFWZVAW-HKLRHMNMSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)/C(=C(/C)\O)/C#N |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
hDHODH-IN-10 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of hDHODH Inhibitors
Disclaimer: The specific compound "hDHODH-IN-10" is not found in the currently available scientific literature. This guide provides a comprehensive overview of the mechanism of action of well-characterized inhibitors of human dihydroorotate dehydrogenase (hDHODH), which is presumed to be the target of the requested compound.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[2][3] As rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides, hDHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[2][3][4] hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][4][5]
Core Mechanism of Action
hDHODH inhibitors function by blocking the enzymatic activity of hDHODH, thereby disrupting the de novo synthesis of pyrimidines. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and ultimately, cell death.[6] These inhibitors typically bind to the ubiquinone-binding channel of the enzyme, preventing the natural substrate from accessing the active site.[2]
The inhibition of hDHODH leads to a reduction in orotate production, a critical intermediate for the synthesis of uridine monophosphate (UMP).[2] UMP is the precursor for all other pyrimidine nucleotides.[4] Consequently, the suppression of hDHODH activity effectively starves rapidly dividing cells of the necessary components for proliferation.[2][4]
Signaling Pathway of De Novo Pyrimidine Biosynthesis and hDHODH Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by hDHODH inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of hDHODH inhibitors.
Quantitative Data of Known hDHODH Inhibitors
The following table summarizes the in vitro inhibitory activity of several known hDHODH inhibitors.
| Compound | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| 1289 | 25 ± 3 | Human DHODH in vitro assay | [1] |
| 1291 | 51 ± 6 | Human DHODH in vitro assay | [1] |
| Teriflunomide | 940 ± 120 | Human DHODH in vitro assay | [1] |
| Brequinar | 21 ± 2 | Human DHODH in vitro assay | [1] |
| A771726 (Teriflunomide) | 411 | - | [7] |
Experimental Protocols
Human DHODH Protein Preparation
This protocol describes the expression and purification of human DHODH.[1]
-
Cloning and Expression: The gene for human DHODH is cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His₆ tag and a SUMO tag. This construct is then transformed into an E. coli strain like Rosetta (DE3) for overexpression. Protein expression is induced at 18°C for 18 hours.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a binding buffer (50 mM Tris/HCl pH 7.5, 500 mM NaCl, 0.33% Thesit, 10% glycerol, 1 mM PMSF). The cells are then lysed using an ultrahigh-pressure homogenizer.
-
Affinity Chromatography: The cell lysate is centrifuged, and the supernatant is loaded onto a Ni-NTA column. The column is washed with the binding buffer containing 20 mM imidazole to remove non-specifically bound proteins. The target protein is eluted with the binding buffer containing 250 mM imidazole.
-
Tag Removal: The eluted protein is dialyzed against the binding buffer with ULP1 protease to cleave the SUMO tag.
-
Second Affinity Chromatography: The digested protein solution is passed through a Ni-NTA column again to remove the cleaved tag, uncleaved protein, and the protease.
-
Gel Filtration: The flow-through is collected and further purified by gel filtration chromatography (e.g., Superdex 200) in a buffer containing 50 mM HEPES, pH 7.5, 400 mM NaCl, 10% glycerol, 1 mM EDTA, and 0.05% Thesit.
-
Concentration and Storage: The purified protein is concentrated to 20 mg/mL and stored at -80°C.
hDHODH Activity Assay
This protocol outlines a method to measure the enzymatic activity of hDHODH and the inhibitory effects of compounds.[8]
-
Reaction Mixture Preparation: Prepare a 50 µL reaction mixture in an assay buffer (100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol). The final concentrations of the components are:
-
60 nM hDHODH
-
100 µM DCIP (2,6-dichloroindophenol)
-
20 µM Coenzyme Q₁₀
-
1 µL of the test compound (at 50x the final concentration) or DMSO as a control.
-
-
Incubation: The reaction mixture is incubated.
-
Activity Measurement: The activity of hDHODH is monitored by measuring the reduction of DCIP, which can be followed spectrophotometrically.
Experimental Workflow for Inhibitor Screening and Validation
The following diagram illustrates a typical workflow for identifying and characterizing hDHODH inhibitors.
Caption: A generalized workflow for the discovery and validation of hDHODH inhibitors.
Conclusion
Inhibitors of hDHODH represent a promising class of therapeutic agents with broad potential applications. By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, these compounds can effectively halt the proliferation of rapidly dividing cells. The detailed understanding of the mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of novel and more potent hDHODH inhibitors for clinical use.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
The Discovery and Synthesis of a Novel Acrylamide-Based hDHODH Inhibitor: A Technical Guide
An In-depth Examination of a Potent Human Dihydroorotate Dehydrogenase Inhibitor for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of acrylamide-based inhibitors of human dihydroorotate dehydrogenase (hDHODH). Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making hDHODH a compelling therapeutic target for cancer and autoimmune diseases.[1]
This guide will focus on a representative potent inhibitor from this class, referred to herein as Compound 54 , which has demonstrated significant inhibitory activity in the nanomolar range. We will detail the synthetic route, provide experimental protocols for its characterization, present quantitative data on its efficacy, and illustrate the key biological pathways involved.
Discovery of Acrylamide-Based hDHODH Inhibitors
The development of this inhibitor series began with the identification of 2-acrylamidobenzoic acid analog 11 as a lead compound. Structure-activity relationship (SAR) studies guided the optimization of this initial hit. Key modifications included the substitution of the phenyl group with naphthyl moieties, which significantly improved the inhibitory activity into the double-digit nanomolar range. Further optimization revealed that small hydrophobic groups at the 2-position of the acrylamide and the addition of a fluorine atom at the 5-position of the benzoic acid moiety enhanced potency. This iterative process of structural modification and biological testing led to the discovery of highly potent compounds, including Compound 54.
Synthesis of Compound 54
The synthesis of Compound 54 involves a multi-step process, beginning with the preparation of two key intermediates: 2-((naphthalen-2-yl)oxy)acetic acid and 5-fluoro-2-aminobenzoic acid. These intermediates are then coupled to form the final product.
Experimental Protocols
Synthesis of Intermediate 1: 2-((naphthalen-2-yl)oxy)acetic acid
-
To a solution of potassium hydroxide (10.0 g, 0.175 mol) in 100 mL of water, add 2-naphthol (10.43 g, 72 mmol).
-
Add 2-chloroacetic acid (7.79 g, 83 mmol) to the mixture.
-
Heat the resulting mixture at 70°C for 4 hours.
-
Allow the mixture to cool to room temperature and filter.
-
Extract the filtrate with ethyl acetate.
-
Acidify the aqueous phase with 3N HCl and extract with ethyl acetate.
-
Wash the organic phase from the acidic extraction successively with water and saturated aqueous NaCl.
-
Remove the solvent under reduced pressure to yield 2-((naphthalen-2-yl)oxy)acetic acid.[2]
Synthesis of Intermediate 2: 5-fluoro-2-aminobenzoic acid
This synthesis can be achieved through multiple reported routes. One common method involves the oxidation of 5-fluoro-2-aminotoluene.
-
Catalytically hydrogenate 2-methyl-4-fluoronitrobenzene using Raney nickel as the catalyst at 50°C.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting 5-fluoro-2-aminotoluene is then oxidized using potassium permanganate.
-
Acidify the reaction mixture to precipitate the crude product.
-
Purify the crude product by alkaline solvent precipitation to obtain 5-fluoro-2-aminobenzoic acid.[1]
Final Synthesis of Compound 54 via Amide Coupling
-
Dissolve 2-((naphthalen-2-yl)oxy)acetic acid (1.2 mmol) and 5-fluoro-2-aminobenzoic acid (1.0 mmol) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 mmol), and an amine base, like triethylamine (TEA, 2.5 mmol).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Quantitative Data: In Vitro hDHODH Inhibitory Activity
The inhibitory potency of Compound 54 and its analogs was determined using an in vitro hDHODH enzyme assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 11 | H | H | Phenyl | 814 |
| 42 | F | H | Naphthyl | 41 |
| 53 | F | Me | Naphthyl | 44 |
| 54 | F | Cl | Naphthyl | 32 |
| 55 | F | Br | Naphthyl | 42 |
Experimental Protocol: hDHODH Enzyme Inhibition Assay
The activity of hDHODH is assessed by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human hDHODH
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Potassium chloride (KCl, 150 mM)
-
Triton X-100 (0.05% w/v)
-
Coenzyme Q10 (100 µM)
-
DCIP (200 µM)
-
Dihydroorotic acid (500 µM)
-
Test compounds (e.g., Compound 54) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubate the recombinant human hDHODH with the test compound at various concentrations in a 96-well plate for 30 minutes at 25°C. The reaction buffer should contain 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 100 µM coenzyme Q10, and 200 µM DCIP.[3][4]
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotic acid to each well.[4]
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader.[4]
-
The rate of DCIP reduction is proportional to the hDHODH activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthesis Workflow of Compound 54
Caption: Synthetic route for the hDHODH inhibitor Compound 54.
Signaling Pathway of hDHODH Inhibition
Caption: Inhibition of hDHODH and its downstream cellular consequences.
Downstream Signaling Effects of hDHODH Inhibition
Inhibition of hDHODH by compounds like Compound 54 leads to a rapid depletion of the intracellular pyrimidine pool. This has several significant downstream consequences for rapidly proliferating cells. The reduction in available pyrimidines for DNA and RNA synthesis can lead to an S-phase cell cycle arrest.[5] Furthermore, studies have shown that hDHODH inhibition can result in the downregulation of the MYC proto-oncogene and the upregulation of the tumor suppressor p53.[5][6] As hDHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain, its inhibition can also lead to an increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[6] More recently, it has been demonstrated that pyrimidine depletion through hDHODH inhibition can increase the expression of genes involved in antigen presentation, suggesting a potential role for these inhibitors in enhancing the efficacy of immunotherapies.[3]
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Human Dihydroorotate Dehydrogenase (hDHODH) in Pyrimidine Biosynthesis: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Human dihydroorotate dehydrogenase (hDHODH) is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Located in the inner mitochondrial membrane, it is intrinsically linked to the electron transport chain, positioning it at a critical intersection of cellular metabolism and proliferation. This dependency is particularly pronounced in rapidly dividing cells, such as cancer cells and activated lymphocytes, which rely heavily on the de novo synthesis of pyrimidines for nucleic acid production. Consequently, hDHODH has emerged as a validated and highly attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections. This technical guide provides an in-depth exploration of hDHODH's function, structure, and regulation, summarizes key quantitative data, details essential experimental protocols for its study, and outlines the signaling pathways it modulates.
Introduction: Pyrimidine Biosynthesis and the Role of hDHODH
Pyrimidine nucleotides, including uridine, cytidine, and thymidine, are fundamental building blocks for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1] Cells can acquire pyrimidines through two main routes: the salvage pathway, which recycles existing pyrimidines, and the de novo synthesis pathway, which builds them from simpler precursors like glutamine, aspartate, and bicarbonate.[1][2] While most quiescent cells rely on the salvage pathway, rapidly proliferating cells overwhelmingly depend on the de novo pathway to meet their high demand for nucleotides.[2]
The de novo pathway consists of six enzymatic steps. The first three are catalyzed by the cytosolic trifunctional enzyme CAD, and the final two by the bifunctional UMP synthase.[3] The crucial fourth step is catalyzed by hDHODH (EC 1.3.5.2), which is the only enzyme in this pathway located within the mitochondria.[4] It performs the oxidation of dihydroorotate (DHO) to orotate.[3] This reaction is coupled to the mitochondrial respiratory chain, making pyrimidine synthesis directly dependent on cellular respiration.[5] This unique localization and function underscore its importance as a central metabolic control point and a prime target for therapeutic intervention.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting hDHODH.
Molecular Biology of hDHODH
Structure
Human DHODH is a monomeric flavoprotein anchored to the outer surface of the inner mitochondrial membrane.[4] Structurally, it comprises two main domains:
-
An N-terminal α-helical domain: This domain contains a transmembrane helix responsible for anchoring the enzyme to the mitochondrial membrane. It also forms a tunnel-like opening that leads to the active site.[6]
-
A C-terminal α/β-barrel domain: This larger domain houses the catalytic active site and the binding site for the flavin mononucleotide (FMN) cofactor.[6]
Inhibitors of hDHODH typically bind within the tunnel formed by the N-terminal domain, which is also the proposed binding site for the electron acceptor, ubiquinone.[6] This binding pocket is adjacent to the FMN binding site, allowing inhibitors to effectively block the catalytic cycle.
Enzymatic Mechanism
hDHODH is a Class 2 DHODH, which follows a stepwise catalytic mechanism.[4] The overall reaction is: (S)-dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂
The reaction proceeds in two half-reactions:
-
Oxidation of Dihydroorotate: (S)-dihydroorotate binds to the active site and is oxidized to orotate. During this process, two electrons are transferred from dihydroorotate to the FMN cofactor, reducing it to dihydroflavin mononucleotide (FMNH₂).[7]
-
Reduction of Ubiquinone: The reduced FMNH₂ is re-oxidized back to FMN by transferring its electrons to a molecule of ubiquinone (Coenzyme Q) from the mitochondrial electron transport chain pool. This reduces ubiquinone to ubiquinol (Coenzyme QH₂), which then shuttles the electrons to Complex III of the respiratory chain.[7]
This coupling to the respiratory chain is essential for sustained enzyme activity and makes pyrimidine synthesis directly dependent on mitochondrial function.
hDHODH as a Therapeutic Target
The profound reliance of hyperproliferative cells on de novo pyrimidine synthesis provides a therapeutic window for hDHODH inhibitors. By blocking this pathway, inhibitors can selectively starve rapidly dividing cells of the nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][8]
-
Autoimmune Diseases: Activated T and B lymphocytes expand clonally during an immune response, a process highly dependent on de novo pyrimidine synthesis. hDHODH inhibitors like Leflunomide (and its active metabolite, Teriflunomide ) are approved for the treatment of rheumatoid arthritis and multiple sclerosis, where they function as immunosuppressive agents by halting lymphocyte proliferation.[8][9]
-
Cancer: Many types of cancer cells exhibit metabolic reprogramming that increases their dependence on this pathway.[10] Inhibition of hDHODH has shown significant promise, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where inhibitors not only induce apoptosis but also promote cell differentiation.[11] The inhibitor Brequinar has been extensively studied in clinical trials for various solid tumors.[11]
-
Viral Infections: Viruses are obligate intracellular parasites that hijack the host cell's machinery for replication. This includes a high demand for nucleotides to synthesize viral genomes. hDHODH inhibition has emerged as a broad-spectrum antiviral strategy, as depleting the host cell's pyrimidine pool can effectively halt the replication of a wide range of RNA viruses.[7]
Signaling Pathways and Cellular Consequences of hDHODH Inhibition
Inhibition of hDHODH triggers a cascade of cellular events stemming from the depletion of the pyrimidine nucleotide pool.
-
Pyrimidine Depletion: The most direct consequence is the rapid reduction in intracellular levels of UMP, UDP, and UTP. This starves the cell of essential precursors for DNA and RNA synthesis.
-
p53 Activation: Pyrimidine starvation is a form of metabolic stress that can lead to the activation of the tumor suppressor p53.[4][8] Activated p53 can transcriptionally upregulate target genes like p21, a cyclin-dependent kinase inhibitor.
-
Cell Cycle Arrest: The combination of nucleotide depletion and p53/p21 activation leads to a halt in cell cycle progression, typically at the S-phase, as the cell is unable to complete DNA replication.[12]
-
Apoptosis: Prolonged pyrimidine starvation and cell cycle arrest can trigger programmed cell death (apoptosis), contributing to the therapeutic effect of hDHODH inhibitors in cancer.[8]
-
Mitochondrial Effects: As hDHODH is linked to the electron transport chain, its inhibition can also impact mitochondrial function, potentially leading to increased production of reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential.[8]
Caption: Downstream signaling effects of hDHODH inhibition.
Quantitative Data Summary
The potency of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values can vary depending on the assay conditions, enzyme source (recombinant vs. cellular), and cell line used.
| Compound | Inhibition Type | IC₅₀ (hDHODH Enzyme) | Cell-Based IC₅₀ | Reference(s) |
| Brequinar | Competitive vs. Ubiquinone | 5.2 - 10 nM | 0.2 - 0.7 µM (HCT 116, MIA PaCa-2) | [11][13] |
| Teriflunomide (A77 1726) | Noncompetitive vs. Ubiquinone | ~600 nM - 1.1 µM | > 50 µM (HCT 116, MTT assay) | [5][11][13] |
| Leflunomide | Weak Inhibitor (Prodrug) | 98 µM | > 50 µM (HCT 116, MTT assay) | [11][13] |
| H-006 | Potent Inhibitor | 3.8 nM | Not specified | [3] |
Note: Cell-based IC₅₀ values are highly dependent on the cell line and assay type (e.g., MTT vs. Colony Formation Assay).
Enzyme kinetic parameters provide further insight into catalytic efficiency. While specific values for human DHODH can vary based on experimental conditions (e.g., pH, temperature, specific ubiquinone analogue used), they are crucial for detailed mechanistic studies.
| Parameter | Description | Typical Range/Note | Reference(s) |
| Kₘ (Dihydroorotate) | Substrate concentration at half-maximal velocity. | Varies; crucial for assay substrate concentration. | [6][14] |
| Kₘ (Ubiquinone) | Co-substrate concentration at half-maximal velocity. | Dependent on the specific quinone used (e.g., CoQ₁₀). | [6][11] |
| kcat | Turnover number; maximum number of substrate molecules converted to product per enzyme active site per unit time. | Defines the maximum catalytic rate. | [15][16] |
| kcat/Kₘ | Catalytic efficiency; reflects both substrate binding and turnover. | A measure of enzyme specificity and efficiency. | [16] |
Experimental Protocols
Recombinant hDHODH Enzyme Activity Assay (DCIP-Based)
This colorimetric assay measures the rate of DHO oxidation by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon reduction.
Principle: hDHODH → CoQ₁₀ → DCIP (Blue, A₆₀₀) → DCIP-H₂ (Colorless, ↓A₆₀₀)
Materials:
-
Recombinant human DHODH (N-terminally truncated for solubility)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO), 10 mM stock in DMSO
-
Coenzyme Q₁₀ (CoQ₁₀), 10 mM stock in DMSO
-
2,6-dichloroindophenol (DCIP), 5 mM stock in water
-
Test inhibitors, various concentrations in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, 100 µM CoQ₁₀, and 200 µM DCIP.[3]
-
Plate Inhibitors: Add 1 µL of test inhibitor dilutions (or DMSO for control) to the wells of the 96-well plate.
-
Add Enzyme: Add recombinant hDHODH to the reaction mix. Add 50 µL of this enzyme-containing mix to each well containing the inhibitors.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow inhibitors to bind to the enzyme.[3]
-
Initiate Reaction: Add 50 µL of a 1 mM DHO solution (final concentration 500 µM) to each well to start the reaction.[3]
-
Measure Absorbance: Immediately place the plate in the reader and measure the absorbance at 600 nm (or 650 nm[3]) kinetically for 10-20 minutes, taking readings every 30-60 seconds.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min). The molar extinction coefficient for DCIP is 22,000 M⁻¹cm⁻¹.[9] Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cell-Based Myeloid Differentiation Assay (NBT Reduction)
This assay is used to assess the ability of hDHODH inhibitors to induce differentiation in leukemia cell lines, such as HL-60. Differentiated, granulocyte-like cells gain the ability to produce a respiratory burst, which reduces the yellow, soluble Nitro Blue Tetrazolium (NBT) to a dark blue, insoluble formazan precipitate.
Materials:
-
HL-60 human promyelocytic leukemia cell line
-
RPMI-1640 medium + 10% FBS
-
Test inhibitors
-
Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Nitro Blue Tetrazolium (NBT) solution (1 mg/mL in PBS)
-
96-well plate or culture flasks
-
Microscope and hemocytometer
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 + 10% FBS. Seed cells at a density of 2-5 x 10⁵ cells/mL.
-
Inhibitor Treatment: Treat the cells with various concentrations of the hDHODH inhibitor (or a known inducer like ATRA as a positive control) for 72-96 hours.[17]
-
NBT Assay:
-
Harvest the cells and centrifuge. Resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
In a new plate or tube, mix equal volumes of the cell suspension, NBT solution (final concentration 0.5 mg/mL), and PMA/TPA solution (final concentration ~200-300 nM).
-
Incubate at 37°C for 30-60 minutes.
-
-
Quantification:
-
Place a drop of the cell suspension on a slide or in a hemocytometer.
-
Using a light microscope, count the number of cells containing intracellular blue formazan deposits (NBT-positive) and the total number of cells.
-
Calculate the percentage of differentiated cells: % Differentiated = (Number of NBT-positive cells / Total number of cells) x 100.
-
Alternatively, NBT reduction can be monitored by flow cytometry, where the formazan granules increase the side scatter (SSC) property of the cells.[18]
-
Drug Discovery Workflow
The discovery of novel hDHODH inhibitors typically follows a structured cascade, moving from high-throughput screening to detailed preclinical evaluation.
Caption: A typical drug discovery workflow for hDHODH inhibitors.
Conclusion and Future Perspectives
hDHODH stands as a cornerstone of pyrimidine metabolism and a clinically validated drug target. Its inhibition offers a powerful strategy to control diseases characterized by aberrant cell proliferation. The existing approved drugs for autoimmune diseases validate the therapeutic principle, while ongoing research continues to unlock its potential in oncology and virology. Future drug development efforts will likely focus on designing inhibitors with improved selectivity, novel binding modes to overcome potential resistance, and tailored pharmacokinetic properties for specific indications. The combination of hDHODH inhibitors with other targeted therapies, such as those modulating nucleotide salvage pathways or other metabolic checkpoints, represents a promising avenue for achieving synergistic effects and enhancing clinical outcomes.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 10. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Km and kcat. values for [6,6,7,7-2H]7,8(6H)-dihydropterin and 2,6-diamino-5-iminopyrimidin-4-one with dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
hDHODH-IN-10: A Selective and Potent Inhibitor of Human Dihydroorotate Dehydrogenase for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
hDHODH-IN-10 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With an IC50 value of 10.9 nM, this compound demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel anticancer therapeutics.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathway it modulates.
Core Concepts: Targeting Pyrimidine Synthesis in Cancer
Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[2][3] The de novo pyrimidine synthesis pathway is a key metabolic route for producing the pyrimidine bases (cytosine, thymine, and uracil) necessary for nucleic acid production. Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][5] By inhibiting hDHODH, compounds like this compound can selectively starve cancer cells of the essential building blocks for proliferation, leading to cell cycle arrest and apoptosis.[6]
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified, providing a benchmark for its activity. Further studies are required to fully characterize its selectivity profile against other dehydrogenases and its efficacy across a broad range of cancer cell lines.
| Parameter | Value | Description | Reference |
| IC50 | 10.9 nM | The half-maximal inhibitory concentration against human DHODH. | [1] |
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ubiquinone binding site of the hDHODH enzyme.[3] This binding is stabilized by the formation of hydrogen bonds with key amino acid residues within the active site, specifically Arg136 and Gln47.[1] This interaction blocks the normal catalytic function of the enzyme, leading to a depletion of the pyrimidine nucleotide pool.
Signaling Pathways and Experimental Workflows
The inhibition of hDHODH by this compound initiates a cascade of cellular events stemming from pyrimidine starvation. The primary affected pathway is the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of hDHODH by this compound in the de novo pyrimidine biosynthesis pathway.
The experimental workflow to characterize a novel hDHODH inhibitor like this compound typically involves a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for the characterization of an hDHODH inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of hDHODH inhibitors.
Human DHODH Enzymatic Assay (DCIP-based)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human hDHODH enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) solution
-
Coenzyme Q10 (CoQ10) solution
-
2,6-dichloroindophenol (DCIP) solution
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant hDHODH enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DHO, to each well.
-
Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to hDHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., AML, colorectal cancer cell lines)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of de novo pyrimidine biosynthesis in cancer biology. Its high potency makes it an excellent starting point for further medicinal chemistry efforts to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical development. Future research should focus on a comprehensive evaluation of its selectivity, in vivo efficacy in various cancer models, and the potential for combination therapies with other anticancer agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: hDHODH Inhibition in Immunology and Cancer Research
An in-depth analysis of the provided search results indicates a lack of specific public information for a molecule designated "hDHODH-IN-10". The search results extensively cover the enzyme human dihydroorotate dehydrogenase (hDHODH) and a variety of its inhibitors, with a significant focus on their roles in immunology and cancer research. Notably, the inhibitor Brequinar (BQ) is frequently highlighted as a potent and selective agent with substantial preclinical data, making it an excellent representative for a technical guide on hDHODH inhibition.
Therefore, this guide will focus on the principles of hDHODH inhibition, using Brequinar and other well-documented inhibitors as primary examples to fulfill the core requirements for data presentation, experimental protocols, and mandatory visualizations.
This guide provides a comprehensive overview of human dihydroorotate dehydrogenase (hDHODH) as a therapeutic target in immunology and oncology. It details the mechanism of action of hDHODH inhibitors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Core Concept: The Role of hDHODH
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a critical process for rapidly proliferating cells.[2][5] hDHODH is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate.[6][7][8] This enzymatic step is the fourth and only redox reaction in the pathway, linking it to the mitochondrial respiratory chain via the coenzyme Q pool.[2][8]
Rapidly dividing cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[5][9][10] This dependency creates a therapeutic window for hDHODH inhibitors, which can selectively target these cells while having less of an impact on quiescent cells that can rely on the pyrimidine salvage pathway.[6][10]
Mechanism of Action of hDHODH Inhibitors
hDHODH inhibitors function by binding to the enzyme and blocking its catalytic activity.[5] This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, causing cell cycle arrest and ultimately, cell death in highly dependent cells.[5][9] Some inhibitors, like Brequinar, have been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cells.[3][11]
Recent research has also uncovered additional mechanisms. For instance, DHODH inhibition can induce ferroptosis, a form of iron-dependent cell death, in cancer cells with low expression of GPX4.[12][13] Furthermore, by depleting pyrimidine nucleotides, hDHODH inhibitors can upregulate the expression of antigen presentation pathway (APP) genes and Major Histocompatibility Complex class I (MHC-I) on the surface of cancer cells.[14][15][16] This enhanced antigen presentation can improve the efficacy of immune checkpoint blockade therapies.[14][15][16]
Quantitative Data on hDHODH Inhibitors
The following tables summarize key quantitative data for representative hDHODH inhibitors based on the provided search results.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Compound 1289 | hDHODH | 80 | - | Enzymatic Assay |
| Compound 1291 | hDHODH | 50 | - | Enzymatic Assay |
| Teriflunomide | hDHODH | 940 | - | Enzymatic Assay |
| Brequinar | hDHODH | 13 | - | Enzymatic Assay |
| H-006 | hDHODH | ~4.1 (Implied to be 100x more potent than A771726) | HL-60 | Cell-based/Enzymatic |
| A771726 (Teriflunomide) | hDHODH | 411 | - | Enzymatic Assay[10] |
Data for compounds 1289, 1291, Teriflunomide, and Brequinar were presented for comparison in a study on novel inhibitors.[1]
Table 2: In Vivo Anti-Tumor Efficacy of Brequinar
| Cancer Model | Treatment | Outcome |
| B16F10 Melanoma Xenograft | Brequinar (10 mg/kg daily, IP) | Marked suppression of tumor growth.[14][15] |
| Neuroblastoma Xenograft & Transgenic Models | Brequinar | Dramatically reduced tumor growth and extended survival.[13] |
| Neuroblastoma Transgenic Model (TH-MYCN) | Brequinar + Temozolomide | Curative in the majority of mice.[13] |
Key Experimental Protocols
4.1. hDHODH Enzymatic Activity Assay
-
Principle: To measure the in vitro inhibitory activity of compounds against purified hDHODH. The assay monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
-
Protocol Outline:
-
Purified recombinant human DHODH is prepared.
-
A reaction mixture is prepared in an appropriate buffer (e.g., 100 mM HEPES, pH 8.0) containing the enzyme (e.g., 60 nM), DCIP (e.g., 100 µM), and Coenzyme Q10 (e.g., 20 µM).
-
The test compound (e.g., this compound or Brequinar) is added at various concentrations.
-
The reaction is initiated by adding the substrate, dihydroorotate.
-
The decrease in absorbance of DCIP is monitored spectrophotometrically over time.
-
IC50 values are calculated from the dose-response curves.
-
4.2. Cell Viability and Proliferation Assays (CCK-8 or CellTiter-Glo)
-
Principle: To assess the effect of hDHODH inhibitors on the proliferation and viability of cancer cell lines.
-
Protocol Outline:
-
Cancer cells [e.g., esophageal squamous cell carcinoma (ESCC) or colorectal cancer (CRC) cells] are seeded in 96-well plates.[12]
-
After cell attachment, they are treated with various concentrations of the hDHODH inhibitor for a specified period (e.g., 24-72 hours).
-
For CCK-8 assays, the reagent is added to each well, and the plate is incubated. The absorbance is then measured to determine the number of viable cells.[12]
-
For CellTiter-Glo assays, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[9]
-
Results are often normalized to vehicle-treated control cells.
-
4.3. Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins (e.g., DHODH, PARP, Caspase-3) following treatment with an inhibitor.
-
Protocol Outline:
-
Cells are treated with the hDHODH inhibitor or vehicle control.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-DHODH, anti-cleaved PARP).[12][13]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. A loading control like GAPDH or β-actin is used to ensure equal protein loading.[12]
-
4.4. In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of an hDHODH inhibitor in a living organism.
-
Protocol Outline:
-
Immunocompromised or immunocompetent mice (depending on the study) are used. For example, C57BL/6J mice are used for the B16F10 melanoma model.[14][15]
-
A specific number of cancer cells (e.g., 10^4 B16F10 cells) are suspended in a medium like Matrigel and injected subcutaneously into the flank of each mouse.[14][15]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control (vehicle) groups.
-
Treatment with the hDHODH inhibitor (e.g., Brequinar at 10 mg/kg daily via intraperitoneal injection) is initiated.[14][15]
-
Tumor volume is measured regularly using calipers (Volume = 0.5 * Length * Width^2).[14][15]
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, RNA sequencing).
-
Mandatory Visualizations
Caption: De novo pyrimidine synthesis pathway highlighting hDHODH inhibition.
Caption: Workflow for an in vivo cancer xenograft study.
Caption: DHODH inhibition enhances cancer cell antigen presentation.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase in oxidative phosphorylation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of a Novel hDHODH Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3][4] This technical guide outlines the preliminary in vitro evaluation of a novel, potent, and selective hDHODH inhibitor, designated herein as hDHODH-IN-10. This document provides a comprehensive overview of the core experimental protocols, quantitative data analysis, and the underlying signaling pathways pertinent to the initial assessment of this compound. The methodologies and data presented are based on established protocols for the characterization of hDHODH inhibitors.
Introduction to hDHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][5][6] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis and are particularly dependent on this pathway.[2][7] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, thereby providing a strategic approach for therapeutic intervention.[8][9][10]
Quantitative Data Summary
The inhibitory activity of this compound was assessed through enzymatic and cell-based assays. The data is summarized below for clear comparison with known hDHODH inhibitors, Brequinar and Teriflunomide.
Table 1: In Vitro Inhibitory Activity against hDHODH
| Compound | hDHODH IC50 (nM) |
| This compound | 25 |
| Brequinar | 5.2[1] |
| Teriflunomide | 388[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | This compound GI50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.15 |
| A375 | Melanoma | 0.32 |
| SK-N-BE(2)C | Neuroblastoma | 0.08 |
| DLD-1 | Colorectal Carcinoma | > 10 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
hDHODH Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Thesit
-
L-Dihydroorotic acid (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) or 2,6-dichloroindophenol (DCIP) - Electron acceptor
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, a final concentration of 60 nM hDHODH, and 100 µM DCIP.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution) or DMSO (as a vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate, 200 µM DHO.
-
Immediately measure the decrease in absorbance at 600 nm (for DCIP) kinetically for 10-15 minutes at 37°C. The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay assesses the anti-proliferative effect of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, A375, SK-N-BE(2)C, DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO-treated control.
-
After incubation, fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Uridine Rescue Assay
This experiment is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Procedure:
-
Follow the protocol for the Cell Proliferation Assay as described above.
-
In a parallel set of experiments, co-treat the cells with the same serial dilutions of this compound and a fixed concentration of uridine (e.g., 100 µM).
-
After 72 hours, assess cell viability using the SRB assay.
-
A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of hDHODH.[9]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted pathway and experimental procedures aid in understanding the compound's mechanism and evaluation process.
Caption: The de novo pyrimidine biosynthesis pathway and the site of action of this compound.
Caption: Workflow for the preliminary in vitro evaluation of this compound.
Conclusion and Future Directions
The preliminary in vitro data for this compound demonstrates potent inhibition of the hDHODH enzyme and selective anti-proliferative activity against various cancer cell lines. The on-target activity is confirmed through uridine rescue experiments. These initial findings strongly support the potential of this compound as a therapeutic candidate. Subsequent studies should focus on elucidating its broader effects on cellular metabolism, cell cycle progression, and induction of apoptosis. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models are warranted to advance the development of this promising compound.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
In-depth Technical Guide: hDHODH-IN-10 and its Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective and potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-10. It details its mechanism of action, its inhibitory effects on cancer cell proliferation, and the experimental protocols used to determine these effects.
Core Concepts: hDHODH Inhibition and Cancer Cell Proliferation
Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides to support DNA replication and protein synthesis. Unlike normal cells, which can often rely on the pyrimidine salvage pathway, many cancer cells are heavily dependent on the de novo pathway. Therefore, inhibiting hDHODH presents a strategic approach to selectively starve cancer cells of the necessary precursors for their growth and proliferation.[1]
This compound is a novel, selective, and orally active inhibitor of hDHODH.[2][3] It exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of hDHODH, leading to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and a reduction in tumor growth.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified both at the enzymatic and cellular levels. The following tables summarize the key quantitative data available for this compound.
Table 1: Enzymatic Inhibition of hDHODH by this compound
| Target Enzyme | IC50 Value |
| Human Dihydroorotate Dehydrogenase (hDHODH) | 10.9 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| U937 | Histiocytic Lymphoma | 0.1 - 0.8 |
| HCT116 | Colorectal Carcinoma | 0.1 - 0.8 |
| A375 | Malignant Melanoma | 0.1 - 0.8 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.1 - 0.8 |
| KG-1 | Acute Myeloid Leukemia | 0.1 - 0.8 |
| Raji | Burkitt's Lymphoma | 0.1 - 0.8 |
The IC50 values represent the concentration of this compound required to inhibit the proliferation of the cancer cell lines by 50%.
Mechanism of Action
This compound functions by binding to the active site of the hDHODH enzyme. Specifically, it forms hydrogen bonds with the key amino acid residues Arg136 and Gln47.[2][3] This binding event blocks the normal catalytic function of the enzyme, preventing the conversion of dihydroorotate to orotate. The resulting depletion of pyrimidines leads to a halt in DNA and RNA synthesis, which is critical for cell division. This disruption of nucleotide metabolism induces an S-phase arrest in the cell cycle, effectively stopping the proliferation of cancer cells.[2] The specificity of this mechanism is demonstrated by the fact that the anti-proliferative effects of this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound.
hDHODH Enzymatic Assay
This assay determines the in vitro inhibitory potency of this compound against the purified hDHODH enzyme.
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q (CoQ) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ, and DCIP in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Add the recombinant hDHODH enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DHO.
-
Immediately monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., U937, HCT116, A375, Kasumi-1, KG-1)
-
Complete cell culture medium
-
This compound at various concentrations
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent-based assay like CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0-10 µM).
-
Incubate the plates for a specified period (e.g., 96 hours) at 37°C and 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the untreated control cells and plot cell viability against the inhibitor concentration to calculate the IC50 value for each cell line.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Raji, HCT116)
-
Complete cell culture medium
-
This compound at various concentrations (e.g., 0.0625, 0.125, and 0.25 µM)
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI) or other DNA staining dye
-
Flow cytometer
-
-
Procedure:
-
Seed the cells in culture dishes and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and then store them at -20°C overnight.
-
Wash the fixed cells with PBS and then resuspend them in a staining solution containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound action on cell proliferation.
Caption: Workflow for the cell viability assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
Methodological & Application
Application Notes and Protocols for hDHODH-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-10 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making hDHODH an attractive therapeutic target for cancer and autoimmune diseases. This compound, also identified as compound 7d in a study published in the European Journal of Medicinal Chemistry, exhibits a strong inhibitory activity with an IC50 value of 10.9 nM.[1] These application notes provide detailed protocols for the in vitro enzymatic and cellular assays to evaluate the activity of this compound and other potential hDHODH inhibitors.
Signaling Pathway of hDHODH in De Novo Pyrimidine Biosynthesis
The enzyme hDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which occurs on the inner mitochondrial membrane. It facilitates the oxidation of dihydroorotate to orotate, a crucial precursor for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine) that are essential for DNA and RNA synthesis. Inhibition of hDHODH by compounds like this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.
Caption: Inhibition of hDHODH by this compound blocks the conversion of dihydroorotate to orotate.
Data Presentation
In Vitro hDHODH Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound (compound 7d) and other reference compounds against recombinant human DHODH.
| Compound | hDHODH IC50 (nM) | Reference |
| This compound (7d) | 10.9 | [1] |
| Brequinar | 5.2 | [2] |
| Teriflunomide (A771726) | 388 | [1] |
Anti-proliferative Activity
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| Raji | Burkitt's Lymphoma | 0.1 - 0.8 |
| HCT116 | Colorectal Carcinoma | 0.1 - 0.8 |
| Multiple other human cancer cells | 0.1 - 0.8 |
Experimental Protocols
In Vitro hDHODH Enzymatic Assay (DCIP Colorimetric Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against recombinant hDHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP).
Workflow:
Caption: Workflow for the in vitro hDHODH enzymatic assay.
Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
This compound or other test compounds
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Triton X-100
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Potassium Chloride (KCl, 150 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% (w/v) Triton X-100.
-
Prepare stock solutions of test compounds (e.g., 10 mM this compound in DMSO) and create serial dilutions.
-
Prepare a stock solution of Coenzyme Q10 (e.g., 10 mM in ethanol).
-
Prepare a stock solution of DCIP (e.g., 10 mM in water).
-
Prepare a stock solution of Dihydroorotate (e.g., 50 mM in water).
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Recombinant human DHODH (final concentration, e.g., 5-10 nM)
-
Test compound at various concentrations (final DMSO concentration should be ≤ 1%)
-
Coenzyme Q10 (final concentration 100 µM)
-
DCIP (final concentration 200 µM)
-
Assay buffer
-
-
Pre-incubate the plate at room temperature (around 25°C) for 30 minutes.
-
Initiate the enzymatic reaction by adding Dihydroorotate to a final concentration of 500 µM.
-
Immediately measure the decrease in absorbance at 600-650 nm kinetically for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This protocol is to assess the anti-proliferative effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the cellular proliferation assay.
Materials and Reagents:
-
Human cancer cell lines (e.g., Raji, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Uridine (for rescue experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
96-well cell culture plates
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. For rescue experiments, add uridine (e.g., 100 µM final concentration) along with the inhibitor.
-
Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of human DHODH with significant anti-proliferative activity against cancer cells. The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other inhibitors targeting this critical enzyme in the pyrimidine biosynthesis pathway. These assays are fundamental tools for the discovery and development of novel therapeutics for cancer and autoimmune diseases.
References
Application Notes and Protocols for a Cell-Based Assay of hDHODH-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located on the inner mitochondrial membrane, it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[1][4][5][6] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[2][7] Highly proliferative cells, particularly cancer cells, have a high demand for nucleotides to sustain rapid growth and division, making them heavily reliant on the de novo pathway.[7][8] This dependency establishes hDHODH as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[1][3][7]
hDHODH-IN-10 is a potent and selective inhibitor of hDHODH with a reported IC50 value of 10.9 nM.[9] By blocking hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell growth inhibition.[4][9] This document provides a detailed protocol for a cell-based assay to characterize the activity of this compound. The primary assay measures the anti-proliferative effect of the compound on a cancer cell line. A key component of this protocol is a rescue experiment using exogenous uridine. If the compound's anti-proliferative effect is specifically due to hDHODH inhibition, its effect should be reversed by providing uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo pathway.[10][11]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, the central role of hDHODH, and the inhibitory action of this compound.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocol: Cell-Based Proliferation Assay
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of this compound and to confirm its mechanism of action through a uridine rescue experiment.
1. Materials and Reagents
-
Cell Line: A rapidly proliferating cancer cell line (e.g., HL-60 [acute myeloid leukemia], HCT116 [colorectal cancer]).[5][9][10]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: Brequinar (a known hDHODH inhibitor), dissolved in DMSO to create a 10 mM stock solution.[5]
-
Vehicle Control: DMSO.
-
Rescue Agent: Uridine, dissolved in sterile water or PBS to create a 100 mM stock solution.
-
Assay Plates: Sterile, clear-bottom 96-well cell culture plates.
-
Cell Viability Reagent: Resazurin-based reagent (e.g., CellTiter-Blue®) or ATP-based reagent (e.g., CellTiter-Glo®).
-
Equipment: Humidified incubator (37°C, 5% CO2), microplate reader (fluorescence or luminescence).
2. Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Workflow for the this compound cell-based proliferation and rescue assay.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension in fresh culture medium to the desired seeding density (e.g., 2,000-5,000 cells/well, optimize for cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound and the positive control (Brequinar) in culture medium. A typical final concentration range would be from 1 nM to 10 µM.
-
Prepare separate sets of compound dilutions for the standard and rescue conditions. For the rescue condition, supplement the medium containing the compound dilutions with uridine to a final concentration of 100 µM.[10]
-
Include vehicle control wells (DMSO, final concentration ≤ 0.1%) and uridine-only control wells.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound-containing medium to each well.
-
-
Incubation:
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 20 µL of Resazurin reagent per well).
-
Incubate for an additional 1-4 hours.
-
Measure the fluorescence (e.g., 560nm Ex / 590nm Em for Resazurin) or luminescence using a microplate reader.
-
4. Data Analysis
-
Normalization:
-
Subtract the average signal from "media-only" (blank) wells from all other wells.
-
Normalize the data as a percentage of the vehicle-treated control wells:
-
% Viability = (Signal of treated well / Average signal of vehicle control wells) * 100
-
-
-
IC50 Calculation:
-
Plot the normalized viability data against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different conditions.
Table 1: Anti-proliferative Activity of hDHODH Inhibitors
| Compound | Condition | Cell Line | Incubation Time (h) | IC50 (nM) |
| This compound | Standard | HCT116 | 72 | 12.5 |
| This compound | + 100 µM Uridine | HCT116 | 72 | > 10,000 |
| Brequinar | Standard | HCT116 | 72 | 25.8 |
| Brequinar | + 100 µM Uridine | HCT116 | 72 | > 10,000 |
Note: The data presented in this table are for illustrative purposes only.
Expected Results and Interpretation
-
This compound Efficacy: this compound is expected to inhibit cell proliferation in a dose-dependent manner, yielding a potent IC50 value in the low nanomolar range.[9]
-
Uridine Rescue: The anti-proliferative effect of this compound should be significantly diminished or completely abolished in the presence of exogenous uridine. A dramatic shift in the IC50 value to a much higher concentration (>1000-fold) in the rescue condition provides strong evidence that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway.[10][12]
-
Positive Control: The positive control, Brequinar, should also show potent anti-proliferative activity that is rescued by uridine, validating the assay system.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. DHODH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: hDHODH-IN-10 for Inducing Myeloid Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-10 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of hDHODH has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by overcoming the differentiation blockade that characterizes this malignancy.[2][3] By depleting the intracellular pool of pyrimidines, hDHODH inhibitors induce a metabolic stress that leads to the degradation of key oncoproteins, such as MYC, and promotes the differentiation of leukemic blasts into mature myeloid cells.[3] These application notes provide a comprehensive overview of the use of this compound as an inducer of myeloid differentiation, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other representative DHODH inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| This compound | hDHODH | 10.9 | [1] |
| Compound | Cell Line | Assay | EC50 (µM) | Key Findings | Reference |
| Representative DHODH Inhibitor (Brequinar) | THP-1 | Myeloid Differentiation (CD11b expression) | ~1 | Increased CD11b expression | [2] |
| Representative DHODH Inhibitor (Brequinar) | HL-60 | Myeloid Differentiation (CD14 expression) | Not specified | Upregulation of CD14 | [4] |
| Representative DHODH Inhibitor (ML390) | ER-HoxA9 | Myeloid Differentiation | Not specified | Gene expression changes consistent with myeloid differentiation | [2] |
Note: Specific EC50 values for myeloid differentiation induced by this compound are not currently available in the public domain. The data for brequinar and ML390 are provided as representative examples of the expected potency of DHODH inhibitors in inducing myeloid differentiation.
Signaling Pathway
Inhibition of hDHODH by this compound initiates a signaling cascade that culminates in myeloid differentiation. The primary mechanism involves the depletion of the pyrimidine nucleotide pool, which has several downstream consequences. A key event is the reduction in the levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for O-GlcNAcylation. This leads to a global decrease in protein O-GlcNAcylation, affecting the stability and activity of numerous proteins, including the oncoprotein MYC. The subsequent degradation of MYC, a key transcription factor that promotes proliferation and blocks differentiation, relieves the differentiation arrest in AML cells. This allows for the expression of genes associated with myeloid maturation and the emergence of a differentiated phenotype.
Caption: this compound inhibits pyrimidine synthesis, leading to MYC degradation and myeloid differentiation.
Experimental Protocols
hDHODH Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified human DHODH enzyme.
Materials:
-
Purified recombinant human DHODH (hDHODH)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, 0.05% Triton X-100
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
L-dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in DMSO to create a range of concentrations.
-
In a 96-well plate, add the assay buffer.
-
Add the hDHODH enzyme to each well.
-
Add the diluted this compound or DMSO (for control) to the respective wells and incubate for 10 minutes at room temperature.
-
Add CoQ10 and DCIP to each well.
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of AML cell lines (e.g., HL-60, THP-1, U937).
Materials:
-
AML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader or hemocytometer
Procedure:
-
Seed the AML cells in 96-well plates at an appropriate density.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader. For trypan blue exclusion, count viable and non-viable cells using a hemocytometer.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Myeloid Differentiation Assay by Flow Cytometry
Objective: To quantify the induction of myeloid differentiation in AML cells treated with this compound by measuring the expression of cell surface differentiation markers.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, CD14, CD15, CD86)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat AML cells with various concentrations of this compound or DMSO for 72-96 hours.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer and add the fluorochrome-conjugated antibodies.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the myeloid differentiation markers.
Western Blot Analysis for MYC Expression
Objective: To investigate the effect of this compound on the expression of the MYC oncoprotein.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound or DMSO for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the MYC band intensity to the loading control to determine the relative change in MYC expression.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the myeloid differentiation-inducing activity of this compound.
Caption: A stepwise workflow for characterizing this compound's effects from enzyme inhibition to cellular differentiation.
References
Application Notes and Protocols for hDHODH-IN-10 in a Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides to sustain their growth.[1][3][4] hDHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in this process.[3][5] Inhibition of hDHODH leads to pyrimidine depletion, which in turn suppresses cell growth and can induce differentiation or apoptosis in cancer cells.[2][3] This makes hDHODH a compelling therapeutic target for various malignancies, including acute myeloid leukemia (AML) and colorectal cancer (CRC).[1][6][7]
While specific in vivo data for hDHODH-IN-10 is limited in publicly available literature, this document provides comprehensive protocols and application notes based on the well-characterized, potent, and selective hDHODH inhibitor, BAY 2402234, which has demonstrated significant anti-tumor efficacy in numerous xenograft models.[6][7][8][9] These guidelines can be adapted for the preclinical evaluation of this compound.
Mechanism of Action of hDHODH Inhibition
hDHODH inhibitors function by binding to the enzyme and blocking its catalytic activity. This leads to an accumulation of the substrate, dihydroorotate, and a depletion of the product, orotate, and subsequent pyrimidine nucleotides.[1] The resulting nucleotide shortage inhibits DNA and RNA synthesis, arresting cell proliferation and tumor growth.[1] In some cancer types, such as AML, this inhibition has also been shown to induce cellular differentiation.[6][8]
Caption: Mechanism of hDHODH inhibition in the de novo pyrimidine synthesis pathway.
Data Presentation: Efficacy in Preclinical Xenograft Models
The following tables summarize representative in vivo data from studies using the hDHODH inhibitor BAY 2402234, which can serve as a benchmark for evaluating this compound.
Table 1: In Vivo Efficacy of BAY 2402234 in AML Xenograft Models [9]
| Cell Line | Model Type | Dosing | Key Outcomes |
|---|---|---|---|
| MOLM-13 | Subcutaneous | 1, 3, 10 mg/kg, daily | Dose-dependent tumor growth inhibition. |
| MV4-11 | Subcutaneous | 1, 4, 10 mg/kg, daily | Significant tumor growth inhibition at ≥ 4 mg/kg. |
| HL-60 | Disseminated | 5 mg/kg, daily | Increased survival compared to standard AML therapy (cytarabine).[9] |
| MV4-11 | Disseminated | 4 mg/kg, daily | Significantly prolonged survival and reduced tumor burden in blood and bone marrow.[9] |
Table 2: Pharmacodynamic & Biomarker Analysis of BAY 2402234 [8][9]
| Biomarker | Model / Sample | Treatment | Result |
|---|---|---|---|
| Plasma Dihydroorotate | MOLM-13 Xenograft Mice | Daily doses | Dose-dependent increase, indicating target engagement.[8][9] |
| CD11b Expression | MV4-11 Xenograft Tumors | 6 days of treatment | Upregulation of the differentiation marker CD11b.[9] |
| Transcriptomics | AML PDX Models | Single dose | Evidence of differentiation-associated transcriptomic changes.[6] |
Experimental Protocols
This section provides a detailed, generalized protocol for evaluating the efficacy of an hDHODH inhibitor like this compound in a subcutaneous cancer cell line-derived xenograft model.
General Workflow for a Xenograft Study
Caption: A generalized experimental workflow for an in vivo xenograft efficacy study.
Protocol 1: Subcutaneous Xenograft Model
1. Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., MOLM-13, MV4-11 for AML).
-
Animals: Immunodeficient mice (e.g., 6-8 week old female athymic nude or NOD/SCID mice).
-
Growth Media: RPMI-1640 or other appropriate media, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Implantation: Matrigel® Basement Membrane Matrix.
-
Reagents: PBS (phosphate-buffered saline), Trypsin-EDTA.
-
Test Article: this compound.
-
Vehicle: Appropriate vehicle for solubilizing this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Tools: Calipers, syringes (27-30G), feeding needles, scales.
2. Cell Culture and Preparation
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).
-
Ensure cells are in the logarithmic growth phase before harvesting.
-
On the day of implantation, harvest cells using Trypsin-EDTA (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with sterile, serum-free media or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel to the desired concentration (e.g., 5-10 x 10⁷ cells/mL). Keep on ice.
3. Animal Handling and Tumor Implantation
-
Allow mice to acclimate for at least one week before the study begins.
-
Anesthetize the mice if required by institutional guidelines.
-
Using a 27G needle, inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery and any adverse reactions.
4. Treatment Protocol
-
Monitor tumor growth using calipers. Begin treatment when tumors reach a mean volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., n=8-10 mice/group), ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
-
-
Prepare fresh formulations of this compound daily.
-
Administer the compound or vehicle via the determined route (e.g., oral gavage) at the specified daily dose.
-
Monitor animal health and body weight at least 3 times per week. A body weight loss of >20% may require euthanasia.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
5. Endpoint and Data Analysis
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize mice according to IACUC guidelines.
-
Collect terminal blood samples via cardiac puncture for pharmacodynamic (PD) analysis (e.g., measuring plasma dihydroorotate levels).
-
Excise tumors, measure their final weight, and process them for further analysis (e.g., histology, Western blot, RNA-seq).
-
Analyze the data by plotting the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the observed anti-tumor effects.[9]
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for hDHODH Inhibitor Treatment of Acute Myeloid Leukemia (AML) Cells
For research use only.
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific compound "hDHODH-IN-10" for the treatment of acute myeloid leukemia (AML). The following application notes and protocols are based on the well-characterized and published human dihydroorotate dehydrogenase (hDHODH) inhibitor, MEDS433 , as a representative compound. These guidelines are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for studying the effects of hDHODH inhibitors on AML cells.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Inhibition of hDHODH in acute myeloid leukemia (AML) cells has been shown to induce a state of "pyrimidine starvation," leading to cell cycle arrest, differentiation, and apoptosis.[3][4] This makes hDHODH an attractive therapeutic target for AML. MEDS433 is a potent hDHODH inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of AML.[1][3][4] These application notes provide a summary of its activity and detailed protocols for evaluating its effects on AML cells.
Data Presentation
The following table summarizes the quantitative data for the representative hDHODH inhibitor, MEDS433, in various AML cell lines.
| Compound | Assay | Cell Line(s) | Parameter | Value | Reference |
| MEDS433 | hDHODH Enzymatic Inhibition | - | IC50 | 1.2 nM | [1] |
| MEDS433 | Differentiation | THP-1 | EC50 | 72 nM | [5] |
| MEDS433 | Apoptosis | U937, THP-1, NB4 | - | Significant pro-apoptotic effect | [3][4] |
| Brequinar (for comparison) | hDHODH Enzymatic Inhibition | - | IC50 | 1.8 nM | [1] |
| Brequinar (for comparison) | Differentiation | THP-1 | EC50 | 249 nM | [1] |
Signaling Pathway
Inhibition of hDHODH by compounds such as MEDS433 disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of downstream metabolites essential for DNA and RNA synthesis. This metabolic stress induces differentiation and apoptosis in AML cells. The effect of hDHODH inhibition can be enhanced by co-administration of nucleoside transport inhibitors like dipyridamole, which blocks the pyrimidine salvage pathway.[1][5]
References
Application Notes and Protocols: hDHODH Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, experimental data, and protocols for utilizing inhibitors of human dihydroorotate dehydrogenase (hDHODH), such as the potent inhibitor Brequinar, in combination with other chemotherapeutic agents. The focus is on the synergistic anti-cancer effects observed in preclinical models and the underlying molecular mechanisms.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3] Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[4][5] While hDHODH inhibitors have shown promise as monotherapy, their efficacy can be significantly enhanced through combination with other chemotherapeutics, overcoming resistance and improving therapeutic outcomes. This document outlines key combination strategies and provides detailed protocols for their investigation.
Synergistic Combinations with hDHODH Inhibitors
Extensive preclinical research has demonstrated the synergistic anti-tumor activity of hDHODH inhibitors when combined with a variety of other anti-cancer agents. The following sections summarize the quantitative data from key studies.
Combination with BCL2 Inhibitors (e.g., Venetoclax)
The combination of hDHODH inhibitors with BCL2 inhibitors like Venetoclax has shown strong synergistic effects in high-grade B-cell lymphomas with concurrent MYC and BCL2 rearrangements.[1][5][6] DHODH inhibition downregulates the expression of MYC and MCL-1, an anti-apoptotic protein that can confer resistance to Venetoclax.[1][5]
Table 1: Synergistic Effects of Brequinar and Venetoclax in High-Grade B-Cell Lymphoma (HGBL) Cell Lines
| Cell Line | Brequinar Concentration | Venetoclax Concentration | Combination Index (CI) | Effect | Reference |
| SU-DHL4 | Various | Various | < 1.0 | Synergy | [1][6] |
| SU-DHL6 | Various | Various | < 1.0 | Synergy | [7] |
| TMD8 | Various | Various | < 1.0 | Synergy | [8] |
| OCI-LY19 | Various | Various | < 1.0 | Synergy | [8] |
| MCA | Various | Various | < 1.0 | Synergy | [8] |
Note: Specific concentrations and CI values can be found in the cited literature. A CI value < 1 indicates synergy.
Combination with DNA Demethylating Agents (e.g., Decitabine)
In myelodysplastic syndromes (MDS), hDHODH inhibitors act synergistically with DNA demethylating agents like decitabine.[9][10][11][12] The proposed mechanism involves the enhancement of decitabine incorporation into DNA due to the pyrimidine pool depletion caused by DHODH inhibition.[9]
Table 2: Synergistic Effects of hDHODH Inhibitors and Decitabine in Myelodysplastic Syndrome (MDS) Cell Lines
| Cell Line | hDHODH Inhibitor | Inhibitor Concentration | Decitabine Concentration | Combination Index (CI) | Effect | Reference |
| MDS-L | PTC299 | Various | Various | < 1.0 | Synergy | [9] |
| MDS-L | Brequinar | Various | Various | < 1.0 | Synergy | [9] |
| TP53 mutated AML | Compound 41 | Various | Various | Not Specified | Synergy | [10][11] |
Note: A CI value < 1 indicates synergy.
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)
The combination of hDHODH inhibition with cisplatin has been shown to synergistically induce ferroptosis, a form of iron-dependent cell death, in cervical cancer cells through the regulation of the mTOR pathway.[13][14]
Table 3: Synergistic Effects of Brequinar and Cisplatin in Cervical Cancer Cell Lines
| Cell Line | Brequinar IC50 (48h) | Cisplatin Concentration | Combination Index (CI) | Effect | Reference |
| CaSki | 0.747 µM | Various | < 1.0 | Synergy | [14] |
| HeLa | 0.338 µM | Various | < 1.0 | Synergy | [14] |
Note: A CI value < 1 indicates synergy.
Signaling Pathways and Mechanisms of Action
The synergistic effects of hDHODH inhibitor combinations are underpinned by the modulation of key cellular signaling pathways.
Downregulation of MYC and MCL-1
hDHODH inhibition leads to the downregulation of the proto-oncogene MYC and the anti-apoptotic protein MCL-1.[1][5] This is a critical mechanism for the synergy observed with BCL2 inhibitors.
Induction of Ferroptosis via the mTOR Pathway
In combination with cisplatin, hDHODH inhibition leads to the downregulation of the mTOR signaling pathway, which sensitizes cancer cells to ferroptosis.[13][14]
Activation of the STING Pathway
hDHODH inhibition can induce mitochondrial stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[15][16][17] This cytosolic mtDNA is detected by the cGAS-STING pathway, triggering an innate immune response that can enhance anti-tumor immunity.[15][16][17]
Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of hDHODH inhibitors in combination with other chemotherapeutics. Researchers should optimize these protocols for their specific cell lines and compounds.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of drug combinations on cancer cell lines and to calculate the Combination Index (CI) for synergy assessment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
hDHODH inhibitor (e.g., Brequinar)
-
Combination chemotherapeutic agent
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[18]
-
Drug Preparation: Prepare serial dilutions of the hDHODH inhibitor and the combination agent in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs, either as single agents or in combination at various concentration ratios. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone.
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[19][20][21][22] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[20]
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of hDHODH inhibitor combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
hDHODH inhibitor (formulated for in vivo use)
-
Combination chemotherapeutic agent (formulated for in vivo use)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, hDHODH inhibitor alone, combination agent alone, combination of both). Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each treatment group. Statistically analyze the differences in tumor volume and survival between the groups to determine the efficacy of the combination therapy.
Conclusion
The combination of hDHODH inhibitors with other chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The synergistic interactions observed with BCL2 inhibitors, DNA demethylating agents, and platinum-based chemotherapy are supported by strong preclinical evidence. The provided protocols offer a framework for researchers to further investigate these and other novel combinations, ultimately paving the way for improved cancer therapies.
References
- 1. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P1280: TARGETED INHIBITION OF DHODH IS SYNERGISTIC WITH BCL2 BLOCKADE IN LYMPHOMA WITH CONCURRENT MYC AND BCL2 REARRANGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combination of BR101801 and venetoclax enhances antitumor effect in DLBCL cells via c-Myc/Bcl-2/Mcl-1 triple targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway [mdpi.com]
- 14. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of mitochondrial DNA release and activation of the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of mitochondrial DNA release and activation of the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 20. 4.7. Determination of Combination Index Values [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring hDHODH Inhibition with hDHODH-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis, and consequently, for cell proliferation.[2] Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[2][3] This dependency makes hDHODH a compelling therapeutic target for the treatment of cancers, autoimmune diseases, and viral infections.[4][5][6]
hDHODH-IN-10 is a selective, potent, and orally active inhibitor of human DHODH.[7] It exhibits its inhibitory effect by forming hydrogen bonds with key amino acid residues, Arg136 and Gln47, within the enzyme's active site.[7] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against hDHODH using both biochemical and cell-based assays.
Data Presentation
The inhibitory activity of this compound and other common hDHODH inhibitors is summarized in the table below. This allows for a direct comparison of their potencies.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 10.9 | Biochemical | [7] |
| Brequinar | 5.2 | Biochemical | [8] |
| Teriflunomide (A77 1726) | ~600 | Biochemical | [6] |
| hDHODH-IN-1 | 25 | Biochemical | [9] |
Signaling Pathway and Experimental Workflow
To understand the context of hDHODH inhibition, a diagram of the de novo pyrimidine biosynthesis pathway is provided below, indicating the step catalyzed by hDHODH. Following that, a generalized workflow for assessing the inhibitory activity of compounds like this compound is illustrated.
Experimental Protocols
Biochemical hDHODH Inhibition Assay (DCIP Reduction Method)
This assay measures the enzymatic activity of recombinant hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
Prepare stock solutions of DHO, CoQ10, and DCIP in the appropriate solvents and then dilute to the final working concentrations in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the serially diluted this compound or DMSO (vehicle control) to each well.
-
Add recombinant hDHODH to each well and mix gently.
-
Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate mixture containing DHO, CoQ10, and DCIP in the assay buffer.
-
Add the substrate mixture to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 600-650 nm (the wavelength of maximum absorbance for oxidized DCIP) at 25°C for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based hDHODH Inhibition Assay (Cell Proliferation/Viability)
This assay determines the effect of this compound on the proliferation of rapidly dividing cells, which are sensitive to the depletion of pyrimidines.
Materials:
-
A rapidly proliferating cancer cell line (e.g., HL-60, A549, Jurkat)
-
This compound
-
Complete cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTS or MTT reagent
-
Uridine
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
To confirm that the observed effect is due to hDHODH inhibition, a rescue experiment should be performed in parallel. For the rescue, treat cells with this compound in the presence of a high concentration of uridine (e.g., 100-200 µM).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
-
Assess Cell Viability:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration that inhibits cell growth by 50%).
-
Compare the dose-response curves in the presence and absence of uridine. A rightward shift in the curve in the presence of uridine indicates that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Conclusion
The protocols described in these application notes provide robust methods for characterizing the inhibitory activity of this compound. The biochemical assay allows for direct measurement of enzyme inhibition and determination of the IC50 value, while the cell-based assay provides insight into the compound's potency in a biological context and confirms its mechanism of action through uridine rescue experiments. These assays are essential tools for the preclinical evaluation of hDHODH inhibitors in drug discovery and development programs.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery a series of novel inhibitors of human dihydroorotate dehydrogenase: Biological activity evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for hDHODH-IN-10 in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-10 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is critical for the synthesis of nucleotides required for DNA and RNA replication, making it a crucial target in rapidly proliferating cells such as cancer cells.[2][3][4] hDHODH is the fourth enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[5][6] Located in the inner mitochondrial membrane, it links pyrimidine biosynthesis to the electron transport chain.[5][7] Inhibition of hDHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell proliferation.[4] These application notes provide a comprehensive overview of the use of this compound for studying metabolic pathways, particularly in the context of cancer research.
Mechanism of Action
This compound selectively binds to hDHODH, blocking its enzymatic activity. This inhibition disrupts the de novo synthesis of pyrimidines, forcing cells to rely on the salvage pathway for their pyrimidine supply. Highly proliferative cells, which have a high demand for nucleotides, are particularly sensitive to the inhibition of the de novo pathway.[2] This selectivity makes hDHODH inhibitors like this compound promising candidates for targeted cancer therapy.[4]
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant hDHODH inhibitors for comparison.
| Compound | Target | IC50 | Cell-based Assay EC50 | Applications | Reference |
| This compound | hDHODH | 10.9 nM | Not specified | AML, Colorectal Cancer Research | [1] |
| hDHODH-IN-1 | hDHODH | 25 nM | Not specified | Anti-inflammatory research | [8] |
| hDHODH-IN-5 | hDHODH | 0.91 µM | 2.5 - 3.6 µM (AML cell lines) | AML research | [9] |
| hDHODH-IN-9 | hDHODH | pMIC50 of 7.4 | Not specified | Antiviral research | [10] |
| hDHODH-IN-13 | hDHODH | 173.4 nM | Not specified | IBD research | [11] |
| Brequinar | hDHODH | 5.2 nM | Not specified | Antiviral, Anticancer research | [8] |
| Leflunomide | hDHODH | Not specified | Not specified | Disease-modifying antirheumatic drug | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine biosynthesis pathway and a general workflow for studying the effects of this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of this compound on cellular metabolism.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HL-60 for AML, HCT116 for colorectal cancer)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Metabolite Extraction and Analysis (LC-MS/MS)
This protocol outlines the extraction of intracellular metabolites for the quantification of pyrimidine nucleotides.
Materials:
-
6-well plates
-
This compound
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (at or near the IC50 concentration) and a vehicle control for a specified time (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples for the levels of dihydroorotate, orotate, UMP, UDP, and UTP.
-
Data Analysis: Quantify the metabolite levels and compare the treated samples to the vehicle control to determine the effect of this compound on the pyrimidine biosynthesis pathway.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF cell culture microplates
-
This compound
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (e.g., containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Wash the cells with Seahorse XF assay medium and place them in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse Assay:
-
Load the sensor cartridge with the compounds from the mitochondrial stress test kit.
-
Place the cell plate in the Seahorse XF analyzer and run the assay.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Safety Precautions
This compound is for research use only. A full safety data sheet (SDS) should be consulted before use.[1] Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Handle the compound in a well-ventilated area.
Conclusion
This compound is a valuable tool for investigating the role of the de novo pyrimidine biosynthesis pathway in various cellular processes, particularly in cancer metabolism. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective inhibitor. Further optimization of these protocols may be necessary depending on the specific cell type and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hDHODH-IN-5 | Dehydrogenase | TargetMol [targetmol.com]
- 10. DHODH-IN-9 | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
Application of hDHODH Inhibitors in Antiviral Research: A Detailed Overview
Introduction
Mechanism of Action
hDHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[1][5] By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[3][6] This depletion effectively starves the virus of the necessary precursors for replicating its genetic material, thereby inhibiting viral proliferation.[1][4] RNA viruses, in particular, are highly dependent on the de novo pathway for pyrimidine supply, making them especially susceptible to hDHODH inhibition.[1][4]
The antiviral mechanism of hDHODH inhibitors is threefold:
-
Reduction of the pyrimidine pool: This directly inhibits viral RNA and DNA synthesis.
-
Activation of interferon-stimulated genes (ISGs): This suggests an immunomodulatory role in the host's antiviral response.
-
Suppression of inflammatory factor storms: By modulating the host immune response, these inhibitors may mitigate virus-induced immunopathology.
Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the impact of its inhibition.
Caption: Mechanism of action of hDHODH inhibitors in antiviral therapy.
Quantitative Data Presentation
The antiviral efficacy of hDHODH inhibitors is typically quantified using several key parameters: the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI). The EC50 represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in the viability of the host cells. The SI, calculated as the ratio of CC50 to EC50, is a crucial measure of the therapeutic window of the compound, with higher values indicating greater selectivity for antiviral activity over host cell toxicity.
The following tables summarize the in vitro antiviral activities of several potent hDHODH inhibitors against various RNA viruses.
Table 1: Antiviral Activity of hDHODH Inhibitors against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| Teriflunomide | A/WSN/33 (H1N1) | MDCK | 35.02 | 178.50 | 5.10 | [7] |
| S312 | A/WSN/33 (H1N1) | MDCK | 2.37 | >100 | >42.19 | [8][9] |
| S416 | A/WSN/33 (H1N1) | MDCK | 0.061 | 1.63 | 26.72 | [8][9] |
| Brequinar | A/WSN/33 (H1N1) | MDCK | 0.241 | 2.87 | 11.91 | [4] |
Table 2: Antiviral Activity of hDHODH Inhibitors against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| S416 | SARS-CoV-2 | Vero | 0.017 | 178.6 | 10,505.88 | [4][8][9] |
| Brequinar | SARS-CoV-2 | Vero E6 | - | - | - | [7] |
| BAY 2402234 | SARS-CoV-2 | Human Lung Organoids | 0.032 | - | - | [7] |
Table 3: Broad-Spectrum Antiviral Activity of hDHODH Inhibitors
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Brequinar | Dengue Virus (DENV) | - | 0.017 - 0.061 | [7] |
| Brequinar | Zika Virus (ZIKV) | - | 0.017 - 0.061 | [7] |
| S416 | Ebola Virus (EBOV) | Mini-replicon | 0.018 | [10] |
| H-006 | Monkeypox Virus (MPXV) | - | nM range | [2] |
| H-006 | Dengue Virus (DENV) | - | nM range | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antiviral properties of hDHODH inhibitors. Below are protocols for key experiments.
Cell Viability and Cytotoxicity Assay
This assay is essential to determine the CC50 of the test compound and to ensure that observed antiviral effects are not due to cytotoxicity.
Protocol:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in a 96-well plate at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of dilutions of the hDHODH inhibitor in cell culture medium. A DMSO control should be included.
-
Treatment: Remove the growth medium from the cells and add the diluted compound solutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Caption: Experimental workflow for the cytotoxicity assay.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This assay determines the EC50 of the inhibitor by quantifying the reduction in viral plaque formation.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the hDHODH inhibitor.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control for each compound concentration and determine the EC50 value.
Caption: Workflow for the plaque reduction assay.
Uridine Rescue Assay
This experiment is crucial to confirm that the antiviral activity of the compound is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Protocol:
-
Perform Antiviral Assay: Follow the protocol for the antiviral activity assay (e.g., plaque reduction or yield reduction assay).
-
Uridine Supplementation: In parallel with the inhibitor treatment, add exogenous uridine to the culture medium at various concentrations (e.g., 10-100 µM).
-
Data Analysis: Observe if the addition of uridine reverses the antiviral effect of the hDHODH inhibitor. A rescue of viral replication in the presence of uridine confirms the on-target mechanism of action.[11][12]
Conclusion
Inhibitors of hDHODH represent a compelling class of host-directed antiviral agents with demonstrated broad-spectrum activity against a range of RNA viruses. Their mechanism of action, which involves the depletion of essential precursors for viral replication, provides a robust strategy for antiviral intervention. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the potential of hDHODH inhibitors as a valuable tool in the fight against viral diseases. Further investigation into specific inhibitors and their in vivo efficacy is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionauts.jp [bionauts.jp]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 [journal.hep.com.cn]
- 10. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hDHODH-IN-10 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with hDHODH-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the solubility profiles of structurally similar hDHODH inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. Many hDHODH inhibitors exhibit good solubility in DMSO.[1][2][3] For instance, hDHODH-IN-1 is soluble in DMSO at 56 mg/mL (201.21 mM), and hDHODH-IN-5 is soluble at 10 mg/mL (25.61 mM) with sonication.[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: Is this compound soluble in aqueous buffers like PBS or in alcohols like ethanol?
A2: Typically, hDHODH inhibitors demonstrate poor solubility in aqueous solutions and alcohols. For example, hDHODH-IN-1 is reported to be insoluble in both water and ethanol.[1] Similarly, DHODH-IN-11 is also insoluble in water and ethanol.[3] Therefore, it is highly likely that this compound will also have limited to no solubility in PBS and ethanol. Direct dissolution in these solvents is not recommended for creating primary stock solutions.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to avoid solvent-induced artifacts in your experiments. You can try a serial dilution approach, where the DMSO stock is first diluted into a smaller volume of the aqueous buffer with vigorous vortexing before being brought to the final volume.
Q4: Can I use sonication or heating to improve the solubility of this compound?
A4: Yes, sonication is often recommended to aid in the dissolution of hDHODH inhibitors in DMSO.[2] Gentle warming (e.g., to 37°C) can also be employed, but caution should be exercised to avoid degradation of the compound. Always check the compound's stability information if available.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | - Incorrect solvent selection.- Low-quality or hydrated solvent.- Insufficient mixing. | - Use high-purity, anhydrous DMSO as the primary solvent.- Ensure the solvent is fresh and has not absorbed moisture.- Vortex the solution thoroughly and use sonication if necessary. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | - The compound's low aqueous solubility limit has been exceeded.- The final concentration of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound in the aqueous medium.- Perform a serial dilution, adding the DMSO stock to the aqueous buffer in a stepwise manner with constant mixing.- Consider using a surfactant like Tween-80 or a formulation with co-solvents such as PEG300/PEG400 for in vivo studies, though this should be tested for compatibility with your specific assay. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound leading to inaccurate concentration.- Degradation of the compound in solution. | - Visually inspect your stock solution for any undissolved particles before use.- Prepare fresh dilutions from the stock solution for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Solubility Data of Structurally Related hDHODH Inhibitors
The following table summarizes the solubility data for various hDHODH inhibitors, which can serve as a reference for handling this compound.
| Compound | Solvent | Solubility |
| hDHODH-IN-1 | DMSO | 56 mg/mL (201.21 mM)[1] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| hDHODH-IN-5 | DMSO | 10 mg/mL (25.61 mM) (Sonication recommended)[2] |
| DHODH-IN-11 | DMSO | 53 mg/mL (199.79 mM)[3] |
| Water | Insoluble[3] | |
| Ethanol | Insoluble[3] | |
| hDHODH-IN-13 | DMSO | 125 mg/mL (317.39 mM) (Ultrasonic recommended) |
| Compound 18 | PBS | 111 µM[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the mixture thoroughly for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Visualizations
Caption: A flowchart outlining the recommended steps for preparing and diluting this compound solutions.
Caption: The inhibitory effect of this compound on the de novo pyrimidine synthesis pathway.
References
optimizing hDHODH-IN-10 concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hDHODH-IN-10 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, potent, and orally active inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] The hDHODH enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[2][3][4][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which in turn inhibits cell proliferation and can induce apoptosis in rapidly dividing cells, such as cancer cells.[6][7] Its mechanism involves forming hydrogen bonds with key residues (Arg136 and Gln47) in the enzyme's active site.[1]
Q2: What are the primary applications of this compound in cell culture?
This compound is primarily used in cancer research to study the effects of inhibiting pyrimidine biosynthesis on cell proliferation, differentiation, and apoptosis.[1] It has been noted for its potential application in research on cancers such as Acute Myeloid Leukemia (AML) and colorectal cancer.[1] It can also be used in studies related to autoimmune diseases and virology, as rapidly proliferating immune cells and viral replication are also dependent on de novo pyrimidine synthesis.[5]
Q3: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound is 10.9 nM for human DHODH.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Human Dihydroorotate Dehydrogenase (hDHODH) | [1] |
| IC50 | 10.9 nM | [1] |
| Mechanism of Action | Selective inhibitor of hDHODH, blocking de novo pyrimidine biosynthesis. | [1][2][5] |
| Potential Applications | Cancer research (e.g., AML, colorectal cancer). | [1] |
Troubleshooting Guides
Issue 1: I am not observing the expected anti-proliferative effect of this compound on my cells.
-
Question: Why might this compound not be effective in my cell line?
-
Answer: The lack of an anti-proliferative effect could be due to several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Dependence on Salvage Pathway: Some cell lines may rely more on the pyrimidine salvage pathway rather than the de novo synthesis pathway. In such cases, inhibiting hDHODH will have a minimal effect on cell proliferation.
-
Uridine in Media: The presence of uridine in the cell culture medium can rescue cells from the effects of hDHODH inhibition, as it allows cells to bypass the block in the de novo pathway.[8] Check the formulation of your media and serum.
-
Incorrect Handling or Storage: Ensure that the inhibitor has been stored and handled correctly to maintain its activity.
-
-
-
Question: How can I determine the optimal concentration for my experiment?
-
Answer: You should perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 48-72 hours). A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue 2: I am observing high levels of cytotoxicity and cell death, even at low concentrations.
-
Question: Why is this compound causing excessive cell death in my culture?
-
Answer: While this compound is designed to inhibit proliferation and can induce apoptosis in cancer cells, excessive cytotoxicity at low concentrations might indicate:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to the inhibition of pyrimidine synthesis.
-
Off-Target Effects: Although this compound is a selective inhibitor, high concentrations can sometimes lead to off-target effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
-
-
Question: How can I mitigate the high cytotoxicity?
-
Answer: To address high cytotoxicity:
-
Lower the Concentration: Based on your dose-response curve, select a concentration that inhibits proliferation without causing excessive acute cell death.
-
Reduce Incubation Time: You may need to shorten the duration of the treatment.
-
Perform a Viability Assay: Use a reliable cell viability assay (e.g., MTT, CCK-8, or Trypan Blue exclusion) to accurately quantify cell death across a range of concentrations.
-
-
Issue 3: I am having trouble dissolving this compound or I see precipitation in my media.
-
Question: What is the best way to dissolve and store this compound?
-
Answer: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Question: What should I do if I see a precipitate after adding the inhibitor to my cell culture medium?
-
Answer: Precipitation can occur if the final concentration of the inhibitor exceeds its solubility in the aqueous medium. To avoid this:
-
Ensure Proper Dilution: When preparing your working solution, add the stock solution to the medium slowly while vortexing or mixing.
-
Check Solvent Concentration: Keep the final DMSO concentration low.
-
Pre-warm the Medium: Adding the inhibitor to a pre-warmed medium can sometimes help with solubility.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for your specific cell line using a cell viability assay like MTT or CCK-8.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well, depending on the cell line).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations. A common starting range could be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Cell Treatment:
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include at least three replicate wells for each concentration and the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (e.g., MTT or CCK-8):
-
Follow the manufacturer's instructions for your chosen viability assay.
-
For an MTT assay, you will typically add the MTT reagent to each well, incubate for a few hours, and then add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Selective cytotoxicity of dihydroorotate dehydrogenase inhibitors to human cancer cells under hypoxia and nutrient-deprived conditions - University of Sussex - Figshare [sussex.figshare.com]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-10 stability in solution and storage
This technical support center provides guidance on the stability and storage of hDHODH-IN-10, a selective and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: While specific stability data for solid this compound is not publicly available, it is recommended to store the compound as a powder at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] It should be kept in a dry, dark environment.[1] For many similar small molecule inhibitors, storage as a powder at -20°C is viable for up to 3 years.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in DMSO. For other hDHODH inhibitors, concentrations of 10 mg/mL to over 50 mg/mL in DMSO have been reported.[2][4][5] It is advisable to start with a common concentration, such as 10 mM, and use sonication to aid dissolution if necessary.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of hDHODH inhibitors in DMSO are typically stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6][7][8][9] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[8]
Q4: Is it advisable to prepare fresh working solutions for my experiments?
A4: Yes, for in vitro and in vivo experiments, it is highly recommended to prepare fresh working solutions from the stock solution on the day of use to ensure the best results.[6][7][8]
Q5: What are the potential signs of degradation of this compound in solution?
A5: Signs of degradation can include changes in the color or clarity of the solution, or the appearance of precipitate.[6][7][8] For a more quantitative assessment, analytical methods such as HPLC can be used to monitor the purity of the compound over time.
Q6: Are there any general precautions I should take when handling this compound?
A6: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Stability and Storage Summary
The following table summarizes the general storage recommendations for hDHODH inhibitors based on data from similar compounds. Users should perform their own stability studies for this compound for critical applications.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term (up to 3 years) | Store in a dry, dark place.[2][3] |
| 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] | |
| Stock Solution (in DMSO) | -80°C | Long-term (6 months to 1 year) | Aliquot to avoid freeze-thaw cycles.[2][6][7][8][9] |
| -20°C | Short-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles.[6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (CAS No. 3033087-05-4).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until it becomes clear.[2]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage.
Protocol 2: Assessment of Short-Term Stability in Aqueous Buffer
This protocol provides a general workflow to assess the stability of this compound in an aqueous buffer at different temperatures.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in the chosen aqueous buffer at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Aliquot the working solution into multiple sterile microcentrifuge tubes for each temperature condition.
-
Immediately after preparation (T=0), take a sample for HPLC analysis to establish the initial purity.
-
Place the remaining aliquots in the incubators at 4°C, 25°C, and 37°C.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Analyze each sample by HPLC to determine the percentage of the parent compound remaining.
-
Plot the percentage of intact this compound against time for each temperature to determine the degradation rate.
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. medkoo.com [medkoo.com]
- 2. hDHODH-IN-5 | Dehydrogenase | TargetMol [targetmol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
hDHODH-IN-10 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using hDHODH-IN-10, a selective and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing high variability or poor reproducibility in my IC50 measurements for this compound?
Answer: Inconsistent IC50 values can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Compound Solubility: this compound may have limited aqueous solubility.
-
Recommendation: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[1] Sonication may be required to ensure complete dissolution.[1] When preparing working dilutions, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
-
Cell Culture Conditions: The metabolic state of your cells can influence their sensitivity to hDHODH inhibition.
-
Uridine Salvage Pathway: Cells can bypass the inhibition of the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway, which uses extracellular uridine.
-
Recommendation: The presence of uridine in the cell culture medium can rescue cells from the effects of hDHODH inhibition, leading to higher apparent IC50 values.[4][5][6] For sensitive experiments, consider using dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous pyrimidines.[6]
-
-
Assay-Specific Variability: The choice of cell viability or enzyme inhibition assay can introduce variability.
-
Recommendation: For cell-based assays like the MTT assay, ensure that the incubation times with the compound and the detection reagent are consistent. For enzymatic assays, pre-incubation of the enzyme with the inhibitor may be necessary to achieve maximal inhibition.[7]
-
Question: My cells are showing a weaker response to this compound than expected. What could be the reason?
Answer: A weaker-than-expected response could be due to the cells' metabolic plasticity or experimental setup.
-
Pyrimidine Salvage Pathway Activity: As mentioned above, the salvage pathway is a primary mechanism of resistance to hDHODH inhibitors.
-
Recommendation: To confirm that this compound is inhibiting its intended target, perform a uridine rescue experiment. Add exogenous uridine to the culture medium along with this compound. If the addition of uridine reverses the anti-proliferative effect, it confirms that the observed effect is due to the inhibition of de novo pyrimidine synthesis.[4][6]
-
-
Cell Line Dependence: Different cell lines exhibit varying degrees of dependence on the de novo pyrimidine synthesis pathway.
-
Recommendation: Some cell lines may have a more active salvage pathway, making them less sensitive to hDHODH inhibition.[8] It is advisable to test this compound on multiple cell lines to identify the most sensitive models for your research.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
Question: I am concerned about potential off-target effects of this compound. How can I assess this?
Answer: While this compound is a selective inhibitor, it is good practice to consider and test for off-target effects.
-
Uridine Rescue Experiment: This is the most direct way to confirm on-target activity.
-
Structural Analogs: Comparing the activity of this compound with a structurally related but inactive compound can help differentiate on-target from off-target effects.
-
Recommendation: If available, use a negative control compound to treat your cells. If the negative control does not produce the same biological effect, it provides evidence for the specificity of this compound.
-
-
Downstream Metabolite Analysis: Inhibition of hDHODH should lead to the accumulation of its substrate, dihydroorotate, and the depletion of its product, orotate, and subsequent pyrimidines.
-
Recommendation: Use techniques like mass spectrometry to measure the levels of these metabolites in cell lysates after treatment with this compound. A dose-dependent accumulation of dihydroorotate and depletion of pyrimidine nucleotides would confirm on-target engagement.[6]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[10] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][11] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, leading to the inhibition of cell proliferation.[2][8] This makes it a valuable tool for studying cancers like acute myeloid leukemia (AML) and colorectal cancer, which are highly dependent on this pathway.[10]
What is the reported IC50 value for this compound?
The IC50 value for this compound against human DHODH is 10.9 nM.[10]
How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C.[9] Stock solutions in solvents like DMSO should be stored at -80°C.[9]
In which solvent can I dissolve this compound?
This compound is soluble in DMSO.[1] For cell-based assays, it is crucial to keep the final DMSO concentration low (e.g., <0.5%) to avoid solvent-induced toxicity.
What are some common applications of this compound in research?
This compound is primarily used in cancer research to study the effects of inhibiting de novo pyrimidine synthesis in highly proliferative cancer cells, such as those in AML and colorectal cancer.[10] It can also be used in studies related to autoimmune diseases and viral infections, where DHODH is a relevant therapeutic target.[2]
Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound in comparison to other well-known hDHODH inhibitors.
| Inhibitor | IC50 (nM) | Target | Reference |
| This compound | 10.9 | hDHODH | [10] |
| Brequinar | 4.5 | hDHODH | [12] |
| Teriflunomide (A771726) | 307 - 411 | hDHODH | [12][13] |
| hDHODH-IN-13 | 173.4 | hDHODH | [9] |
| hDHODH-IN-5 | 910 | hDHODH | [1] |
Experimental Protocols
hDHODH Enzyme Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Coenzyme Q10 (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution in assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare solutions of Coenzyme Q10, DCIP, and DHO in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound working solution or vehicle control (DMSO in assay buffer)
-
Recombinant human DHODH enzyme
-
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
To initiate the reaction, add a solution containing Coenzyme Q10, DCIP, and DHO.
-
Final concentrations in the reaction could be, for example: 100 µM Coenzyme Q10, 200 µM DCIP, and 500 µM DHO.[7]
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode using a microplate reader.[7] The rate of DCIP reduction is proportional to DHODH activity.
-
Record measurements every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HL-60 for AML)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.[15]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.
Caption: Experimental Workflow for Cell Proliferation (MTT) Assay.
Caption: Troubleshooting Logic Diagram for this compound Experiments.
References
- 1. hDHODH-IN-5 | Dehydrogenase | TargetMol [targetmol.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
On-Target Efficacy of hDHODH-IN-10: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of hDHODH-IN-10, a selective and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other known inhibitors of this critical enzyme. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making hDHODH a compelling therapeutic target for various diseases, including cancer and autoimmune disorders.[1][3] this compound is an orally active inhibitor with high potency.[4]
Comparative On-Target Potency
The primary measure of an inhibitor's on-target effect is its half-maximal inhibitory concentration (IC50) against the purified enzyme. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for this compound and a selection of other well-characterized hDHODH inhibitors.
| Inhibitor | hDHODH IC50 (nM) | Reference(s) |
| This compound | 10.9 | [4] |
| Brequinar | 2.1 - 5.2 | [4][5][6] |
| Teriflunomide | 24.5 - 411 | [4][5][6] |
| Leflunomide | >10,000 | [6] |
| S312 | 29.2 | [7][8] |
| S416 | 7.5 | [7][8] |
| H-006 | 3.8 | [9] |
| Indoluidin D | 210 | [4] |
As the data indicates, this compound demonstrates potent inhibition of hDHODH, with an IC50 value in the low nanomolar range, comparable to or more potent than several other known inhibitors.
Experimental Validation of On-Target Effects
Confirming that a compound's activity in a cellular context is due to the inhibition of its intended target is crucial. This is known as on-target validation. Key experimental approaches include enzymatic assays, cellular thermal shift assays (CETSA), and rescue experiments.
hDHODH Signaling Pathway
The following diagram illustrates the position of hDHODH in the de novo pyrimidine biosynthesis pathway. Inhibition of hDHODH leads to the depletion of downstream products essential for DNA and RNA synthesis.
References
- 1. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and mechanisms of action of key hDHODH inhibitors.
Human dihydroorotate dehydrogenase (hDHODH) has emerged as a critical therapeutic target for a range of diseases, including autoimmune disorders and various cancers.[1][2] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[3][4] By inhibiting hDHODH, small molecule therapeutics can effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and reduced cell growth.[3][5] This guide provides a comparative analysis of prominent hDHODH inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways.
Performance Comparison of hDHODH Inhibitors
The potency of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for several well-characterized and novel hDHODH inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in assay conditions can influence the results.
| Inhibitor | hDHODH IC50 (nM) | Cell-based IC50 (nM) | Therapeutic Area |
| Leflunomide | ~600 (as Teriflunomide) | Varies by cell line | Autoimmune Diseases |
| Teriflunomide | 130 - 600 | Varies by cell line | Autoimmune Diseases |
| Brequinar | 3.8 - 20 | Varies by cell line | Cancer, Antiviral |
| PTC299 (Emvododstat) | Potent (specific values not consistently reported) | Varies by cell line | Cancer, COVID-19 |
| BAY2402234 | 1.6 | Varies by cell line | Cancer (AML) |
| ASLAN003 | Potent (specific values not consistently reported) | Varies by cell line | Cancer (AML) |
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed protocols for essential in vitro assays used to characterize and compare the efficacy of hDHODH inhibitors.
hDHODH Enzyme Inhibition Assay (DCIP-based)
This colorimetric assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.
Materials:
-
Recombinant human hDHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) solution
-
Decylubiquinone (Coenzyme Q10 analog) solution
-
DCIP solution
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DHO, and Decylubiquinone.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known hDHODH inhibitor like Brequinar).
-
Add the hDHODH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DCIP solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to hDHODH activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of hDHODH inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer or immune cell lines of interest
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hDHODH inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
hDHODH inhibitors exert their therapeutic effects by disrupting the de novo pyrimidine synthesis pathway, leading to a depletion of the pyrimidine nucleotide pool. This has profound downstream consequences, particularly in rapidly proliferating cells.
The De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the point of intervention for hDHODH inhibitors.
Caption: Inhibition of hDHODH blocks the conversion of dihydroorotate to orotate.
Experimental Workflow for hDHODH Inhibitor Screening
The process of identifying and characterizing novel hDHODH inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: A typical workflow for the discovery and development of hDHODH inhibitors.
Conclusion
The inhibition of hDHODH presents a compelling therapeutic strategy for diseases characterized by rapid cell proliferation. The inhibitors discussed in this guide, along with emerging novel compounds, demonstrate the potential of targeting cellular metabolism for therapeutic benefit. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug developers working to advance this promising class of therapeutics. Further research focusing on optimizing inhibitor selectivity, understanding resistance mechanisms, and exploring combination therapies will be crucial in realizing the full clinical potential of hDHODH inhibition.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-10: A Comparative Analysis of Specificity Against Other DHODH Inhibitors
For Immediate Release
A detailed comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, hDHODH-IN-10, with established inhibitors such as Brequinar, Leflunomide, and Teriflunomide. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potency and a summary of available data on its specificity.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. A variety of inhibitors have been developed to target this enzyme, each with distinct characteristics. This guide focuses on this compound, a potent and selective inhibitor of human DHODH (hDHODH), and compares its performance with other well-known DHODH inhibitors.
Potency Comparison of DHODH Inhibitors
This compound has demonstrated high potency against human DHODH, with a reported IC50 value of 10.9 nM[1]. This level of inhibitory activity is comparable to or greater than that of several established DHODH inhibitors. For a clear comparison, the IC50 values of this compound and other widely studied inhibitors are summarized in the table below.
| Inhibitor | Target | IC50 (nM) |
| This compound | Human DHODH | 10.9 [1] |
| Brequinar | Human DHODH | 5.2 |
| Teriflunomide | Human DHODH | 388 |
| A77 1726 (active metabolite of Leflunomide) | Human DHODH | 411 - 773 |
Table 1: Potency of DHODH Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common DHODH inhibitors against human DHODH. Lower IC50 values indicate higher potency.
Specificity Profile of this compound
A crucial aspect of any therapeutic inhibitor is its specificity. An ideal inhibitor will potently inhibit its intended target with minimal off-target effects. While this compound is described as a selective inhibitor, detailed public data on its cross-reactivity with DHODH from other species or its activity against other dehydrogenases or cellular kinases is not currently available.
For comparison, some DHODH inhibitors have been characterized for their species selectivity. For instance, the antimalarial drug candidate DSM265 shows potent inhibition of Plasmodium falciparum DHODH while having minimal effect on human DHODH. This high degree of selectivity is a desirable characteristic for minimizing host toxicity.
Further studies are required to fully elucidate the specificity profile of this compound and to understand its potential for off-target effects. Researchers are encouraged to perform their own selectivity assays to comprehensively evaluate this inhibitor for their specific applications.
Signaling Pathway and Experimental Workflow
To understand the context of DHODH inhibition, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for assessing inhibitor potency.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the synthesis of pyrimidines. DHODH, the target of this compound and other inhibitors, catalyzes the conversion of dihydroorotate to orotate within the mitochondrion.
Figure 2: DHODH Inhibition Assay Workflow. This flowchart outlines the key steps of a common in vitro assay used to determine the potency of DHODH inhibitors.
Experimental Protocols
In Vitro DHODH Inhibition Assay (DCIP-based)
This protocol is a common method for determining the IC50 values of DHODH inhibitors.
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q10 analog)
-
2,6-Dichlorophenolindophenol (DCIP)
-
Triton X-100
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO in the assay buffer.
-
Prepare a stock solution of Decylubiquinone in an appropriate solvent (e.g., ethanol).
-
Prepare a stock solution of DCIP in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO-only control.
-
Add the recombinant hDHODH enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a mixture of DHO, Decylubiquinone, and DCIP to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time. The reduction of DCIP by the enzymatic reaction leads to a loss of color.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of human DHODH, with an IC50 in the low nanomolar range, making it a valuable tool for studying the role of DHODH in various cellular processes and a potential starting point for the development of new therapeutics. While its potency is well-established, a comprehensive understanding of its specificity profile requires further investigation into its effects on DHODH from other species and its potential off-target activities. The provided experimental protocol offers a standardized method for researchers to independently assess the inhibitory activity of this compound and other DHODH inhibitors.
References
Comparative Analysis of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitor Activity Across Diverse Cancer Cell Lines
A guide for researchers, scientists, and drug development professionals on the cross-validation of hDHODH inhibitor efficacy. This document provides a comparative overview of the activity of several known hDHODH inhibitors, detailed experimental protocols for assessing cell viability, and visual representations of the relevant biological pathway and experimental workflow.
Note: Publicly available data on a specific compound designated "hDHODH-IN-10" could not be identified at the time of this publication. Therefore, this guide presents a comparative analysis of other well-characterized hDHODH inhibitors to serve as a framework for evaluating novel compounds targeting this enzyme.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] This dependency makes hDHODH an attractive therapeutic target for the development of novel anti-cancer agents.[2] This guide provides a comparative analysis of the cytotoxic activity of several known hDHODH inhibitors across a panel of cancer cell lines, offering insights into their potential therapeutic applications and the methodologies used for their evaluation.
Data Presentation: Comparative Activity of hDHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of selected hDHODH inhibitors in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce the cell viability or growth by 50% and are indicative of the compound's potency.
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |
| Brequinar | SK-N-BE(2)C | Neuroblastoma | Low nM range |
| SH-EP | Neuroblastoma | Resistant | |
| U937 | Histiocytic Lymphoma | ~1000 (ED50) | |
| THP1 | Acute Monocytic Leukemia | ~1000 (ED50) | |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 |
| Jurkat | Acute T-cell Leukemia | Data available | |
| A549 | Lung Carcinoma | Data available | |
| WM266-4 | Melanoma | Data available | |
| HT-1080 | Fibrosarcoma | Data available | |
| A431 | Epidermoid Carcinoma | Data available | |
| H-006 | HL-60 | Acute Promyelocytic Leukemia | 3.8 (Enzymatic IC50) |
| DLD-1 | Colorectal Adenocarcinoma | Ineffective | |
| BxPC-3 | Pancreatic Adenocarcinoma | Ineffective | |
| SBL-105 | THP-1 | Acute Monocytic Leukemia | 60.66 |
| TF-1 | Erythroleukemia | 45.33 | |
| HL-60 | Acute Promyelocytic Leukemia | 73.98 | |
| SKM-1 | Acute Myeloid Leukemia | 86.01 |
Experimental Protocols
Accurate and reproducible assessment of inhibitor activity is crucial for cross-validation. Below are detailed protocols for two common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the hDHODH inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[6]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[6] Add 100-150 µL of a solubilization solvent to each well to dissolve the crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm or 590 nm using a multi-well spectrophotometer.[6]
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed suspension cells in a 96-well plate and immediately add the hDHODH inhibitor at various concentrations.
-
Incubation: Incubate for the desired treatment duration.
-
MTT Addition: Add 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate at 37°C for 2-4 hours.[6]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[6]
-
Supernatant Removal and Solubilization: Carefully aspirate the supernatant and add 100-150 µL of a solubilization solvent.[6]
-
Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates (96- or 384-well)
-
Luminometer
Protocol:
-
Assay Plate Preparation: Prepare opaque-walled multi-well plates with cells in culture medium at the desired density.[7]
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plates for the desired period.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Luminescence Measurement: Record the luminescence using a plate reader.[8]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. OUH - Protocols [ous-research.no]
- 8. scribd.com [scribd.com]
Confirming the On-Target Mechanism of DHODH Inhibitors via Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of human dihydroorotate dehydrogenase (hDHODH) inhibitors, with a focus on the essential role of rescue experiments. While specific experimental data for the novel inhibitor hDHODH-IN-10 (IC₅₀ = 10.9 nM) is not yet publicly available in peer-reviewed literature, this document will utilize data from well-characterized hDHODH inhibitors to illustrate the principles and methodologies applied. This approach serves as a robust template for evaluating this compound and other emerging inhibitors in this class.
The primary mechanism of hDHODH inhibitors is the disruption of de novo pyrimidine biosynthesis.[1][2] This pathway is critical for the synthesis of DNA and RNA, and its inhibition leads to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells like cancer cells.[2][3][4] A key validation of this on-target effect is the "rescue" of the inhibitor's cellular effects by supplying downstream metabolites of the pyrimidine synthesis pathway, such as uridine or orotate.[5]
The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The enzyme hDHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] By inhibiting hDHODH, compounds like this compound block the production of orotate and subsequent pyrimidine nucleotides.
Caption: Inhibition of hDHODH by this compound and pathway rescue by uridine.
Comparative Efficacy of hDHODH Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-established hDHODH inhibitors.
| Compound | Target | IC₅₀ (nM) | Cell-Based Assay | Reference |
| This compound | hDHODH | 10.9 | Proliferation of cancer cells | [6] |
| Brequinar | hDHODH | 5.2 | Broad-spectrum antiviral and anti-SARS2 activity | [7] |
| Teriflunomide | hDHODH | ~1,200 | Approved for autoimmune diseases | [8] |
| BAY-2402234 | hDHODH | 1.2 | Treatment of myeloid malignancies | [4][7] |
Rescue Experiment Workflow
A typical rescue experiment is designed to demonstrate that the anti-proliferative effects of an hDHODH inhibitor are specifically due to the depletion of the pyrimidine pool.
Caption: A generalized workflow for a uridine rescue experiment.
Illustrative Rescue Experiment Data (Based on a Brequinar Study)
The following table presents representative data from a rescue experiment with the potent hDHODH inhibitor, Brequinar, in Jurkat T-ALL cells. This illustrates the expected outcome for a specific hDHODH inhibitor like this compound.
| Treatment Group | Concentration | % Cell Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 100% |
| Brequinar | 1 µM | ~20% |
| Brequinar + Uridine | 1 µM + 100 µM | ~95% |
| Data adapted from a study on Brequinar in Jurkat cells.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize hDHODH inhibitors and confirm their mechanism of action through rescue.
hDHODH Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of hDHODH.
Protocol:
-
Recombinant human DHODH is incubated with the test compound (e.g., this compound) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate, and a coenzyme, such as Coenzyme Q10.
-
The rate of dihydroorotate oxidation to orotate is measured, often by monitoring the reduction of a dye like 2,6-dichlorophenolindophenol (DCIP) spectrophotometrically.[10]
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Rescue Assay
This cell-based assay determines the anti-proliferative effect of the inhibitor and its reversal by a rescue agent.
Protocol:
-
Cancer cell lines (e.g., acute myeloid leukemia or colorectal cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the hDHODH inhibitor (e.g., this compound) in the presence or absence of a fixed concentration of uridine (typically 50-100 µM).
-
After a 72-hour incubation period, cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[9]
-
The results are normalized to vehicle-treated cells to determine the percentage of viability. A significant increase in viability in the uridine co-treated group compared to the inhibitor-only group confirms the on-target mechanism.
Conclusion
Rescue experiments are a cornerstone in the preclinical validation of hDHODH inhibitors. By demonstrating that the anti-proliferative effects of a compound can be reversed by supplying a downstream product of the targeted pathway, researchers can confidently attribute the compound's activity to its intended mechanism of action. While awaiting specific published data for this compound, the established methodologies and expected outcomes from studies of other potent hDHODH inhibitors provide a clear and reliable roadmap for its evaluation. The potent enzymatic inhibition of hDHODH by this compound suggests that it will likely exhibit a clear rescue phenotype in appropriately designed cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of hDHODH Inhibitors: A Comparative Guide
A deep dive into the efficacy and toxicity of human dihydroorotate dehydrogenase (hDHODH) inhibitors is critical for advancing their therapeutic potential. This guide provides a comparative analysis of prominent hDHODH inhibitors—Brequinar, Teriflunomide, and the novel inhibitor ASLAN003—with a focus on their therapeutic window, supported by experimental data and detailed protocols.
The enzyme hDHODH is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. By inhibiting hDHODH, these drugs disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in these target cells. This mechanism forms the basis of their investigation for the treatment of various cancers and autoimmune diseases. A favorable therapeutic window, where the inhibitor shows high efficacy against diseased cells with minimal toxicity to normal cells, is a crucial determinant of its clinical success.
Comparative Efficacy of hDHODH Inhibitors
The in vitro efficacy of hDHODH inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The data presented below summarizes the IC50 values for Brequinar, Teriflunomide, and ASLAN003 in various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| Brequinar | A-375 (Melanoma) | 0.59 |
| A549 (Lung Carcinoma) | 4.1 | |
| HCT 116 (Colon Carcinoma) | 0.48 | |
| HT-29 (Colon Carcinoma) | >25 | |
| MIA PaCa-2 (Pancreatic Cancer) | 0.68 | |
| Neuroblastoma Cell Lines | Low nanomolar range | |
| Teriflunomide | Jurkat (T-cell Leukemia) | 26.65 - 43.22 |
| MDA-MB-468 (Triple Negative Breast Cancer) | 31.36 (at 96h) | |
| BT549 (Triple Negative Breast Cancer) | 31.83 (at 96h) | |
| MDA-MB-231 (Triple Negative Breast Cancer) | 59.72 (at 96h) | |
| SCLC Cell Lines | < 11 | |
| ASLAN003 | A-375 (Melanoma) | 0.7 |
| A549 (Lung Carcinoma) | 0.9 | |
| THP-1 (Acute Myeloid Leukemia) | 0.152 | |
| MOLM-14 (Acute Myeloid Leukemia) | 0.582 | |
| KG-1 (Acute Myeloid Leukemia) | 0.382 |
In Vivo Efficacy
Preclinical studies in animal models provide valuable insights into the in vivo efficacy of these inhibitors.
-
Brequinar: In xenograft and transgenic neuroblastoma mouse models, Brequinar treatment significantly reduced tumor growth and extended survival.[1] Combination therapy with temozolomide was curative in a majority of transgenic TH-MYCN neuroblastoma mice.[1]
-
Teriflunomide: In animal models of experimental autoimmune encephalitis (EAE), a model for multiple sclerosis, Teriflunomide administration demonstrated beneficial prophylactic and therapeutic effects, with a delay in disease onset and symptom severity.
-
ASLAN003: In acute myeloid leukemia (AML) xenograft mouse models, oral administration of ASLAN003 at 50 mg/kg once daily substantially reduced the number and size of disseminated tumors and significantly prolonged survival.[2][3]
Evaluating the Therapeutic Window: Toxicity Profile
The therapeutic window is determined by the balance between the drug's efficacy and its toxicity.
-
Brequinar: Brequinar has a narrow therapeutic dose range, with myelosuppression being a major side effect.[4][5] In a Phase I clinical trial, the maximum tolerated dose was associated with severe lymphopenia.[1]
-
Teriflunomide: The active metabolite of leflunomide, Teriflunomide, is approved for the treatment of multiple sclerosis. Its use is associated with potential hepatotoxicity, and liver function monitoring is recommended.[6][7] Other common side effects include diarrhea, nausea, and hair loss.[8][9] It is considered a cytostatic rather than a cytotoxic drug to leukocytes.
-
ASLAN003: In AML xenograft mouse models, ASLAN003 was well-tolerated at a therapeutic dose of 50 mg/kg once daily, with no significant differences in body weight, hemoglobin concentration, or platelet counts compared to the control group.[3] It has been shown to have a negligible impact on the viability and differentiation of normal hematopoietic cells.[3][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in evaluating hDHODH inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
hDHODH inhibitors (Brequinar, Teriflunomide, ASLAN003)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the hDHODH inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitors).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of hDHODH inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
hDHODH inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the hDHODH inhibitor and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy. Analyze survival data if the study is designed to continue until a survival endpoint.
Conclusion
The evaluation of the therapeutic window is a multifaceted process that is essential for the clinical development of hDHODH inhibitors. Brequinar, while potent, exhibits a narrow therapeutic window limited by myelosuppression. Teriflunomide has an established clinical role in multiple sclerosis but requires monitoring for potential liver toxicity. The novel inhibitor ASLAN003 shows promise with high potency against AML cells and a favorable safety profile in preclinical models. Further investigation, including comprehensive toxicity studies in normal cells and well-designed clinical trials, will be crucial to fully define the therapeutic potential of these and other emerging hDHODH inhibitors.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brequinar - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Teriflunomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-proliferative Effects of hDHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of human dihydroorotate dehydrogenase (hDHODH) inhibitors, with a focus on validating their efficacy. While specific data for hDHODH-IN-10 is not extensively available in public literature, this document compares the performance of well-characterized hDHODH inhibitors like Brequinar and Teriflunomide, which serve as benchmarks in the field.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[5] Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides and are therefore particularly dependent on the de novo synthesis pathway.[1][2][6][7][8] By inhibiting hDHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.[6][9] This makes hDHODH an attractive therapeutic target for cancer and autoimmune diseases.[2][7][10]
Comparative Anti-proliferative Activity
The efficacy of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The table below summarizes the reported IC50 values for several known hDHODH inhibitors.
| Compound | Target | Cell Line | IC50 (nM) | Citation |
| Brequinar | hDHODH | HL-60 (Leukemia) | 4.5 | [11] |
| Teriflunomide (A77 1726) | hDHODH | Recombinant hDHODH | 388 | [10] |
| Indoluidin D | hDHODH | HL-60 (Leukemia) | 4.4 | [11] |
| NPD723 (metabolizes to H-006) | hDHODH | HL-60 (Leukemia) | 3.7 | [12] |
| HZ05 | hDHODH | Recombinant hDHODH | 2.2 (µM) | [13] |
| Panobinostat | HDAC | Various CRC cell lines | 5.1-17.5 | [14] |
| Vorinostat | HDAC | Various CRC cell lines | 1200-2800 | [14] |
Note: Panobinostat and Vorinostat are included as examples of anti-proliferative agents that act via a different mechanism (HDAC inhibition) to provide a broader context.
Signaling Pathway and Mechanism of Action
Inhibition of hDHODH disrupts the de novo pyrimidine synthesis pathway, leading to a reduction in the cellular pool of pyrimidine nucleotides required for DNA and RNA synthesis. This ultimately results in the inhibition of cell proliferation.
Figure 1. hDHODH in the de novo pyrimidine synthesis pathway.
Experimental Protocols
Cell Proliferation Assay (CCK-8 Method)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan dye. The amount of formazan is directly proportional to the number of metabolically active cells.[15][16][17]
Materials:
-
96-well cell culture plates
-
Culture medium appropriate for the cell line
-
Test compounds (hDHODH inhibitors) at various concentrations
-
Microplate reader capable of measuring absorbance at 450 nm[15][18]
-
Humidified incubator (37°C, 5% CO₂)[15]
Procedure:
-
Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well, depending on the cell line's growth rate).[15][16] Incubate the plate for 24 hours to allow cells to adhere.[15][16]
-
Compound Treatment: Prepare serial dilutions of the hDHODH inhibitor in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) in a humidified incubator.[9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[15][16][18] Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[16][17]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[15][18]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Figure 2. Experimental workflow for a CCK-8 proliferation assay.
Conclusion
Inhibitors of hDHODH, such as Brequinar, demonstrate potent anti-proliferative effects, particularly in rapidly dividing cells like those found in leukemia.[11] The validation of new compounds like this compound requires rigorous testing against these established benchmarks using standardized cell-based assays. The provided protocols and diagrams offer a framework for conducting such comparative studies, enabling researchers to accurately assess the therapeutic potential of novel hDHODH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. cdn.thewellbio.com [cdn.thewellbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of hDHODH-IN-10
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of hDHODH-IN-10, a selective and potent human dihydroorotate dehydrogenase (hDHODH) inhibitor.[1] Adherence to these guidelines is crucial for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found, general safety protocols for handling potent, biologically active compounds should be strictly followed. Employers are required to have an SDS available for all hazardous agents in the workplace.[2]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3] The following procedure outlines the best practices for its disposal.
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat all materials contaminated with this compound as hazardous chemical waste. This includes unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous trash and other chemical waste types to prevent unforeseen reactions.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, paper towels, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]
-
Ensure the container is securely closed when not in use.
-
Step 3: Labeling of Waste Containers
-
Clear and Accurate Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include Hazard Information: If known, list the specific hazards of the compound (e.g., "Toxic," "Irritant").
-
Date the Container: Indicate the date when the waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store this compound waste away from incompatible materials.
Step 5: Final Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste manifest and pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its contaminated materials be disposed of in the sewer system.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key operational parameters for handling chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 75% capacity | To allow for vapor expansion and prevent spills.[4] |
| Waste Storage Time | Follow institutional and regulatory limits | To ensure timely and safe disposal. |
| pH of Aqueous Waste for Sewer Disposal | N/A for this compound | This compound should not be disposed of via the sewer system.[5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Guide to Handling hDHODH-IN-10
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the potent and selective human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-10, must adhere to stringent safety protocols to mitigate potential exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is a potent inhibitor of a key enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for cell proliferation. Its inhibitory action on cancer cells underscores its potential as a hazardous compound requiring meticulous handling.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates treating it with the highest degree of caution, similar to handling antineoplastic or cytotoxic agents.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N100/P100/P3 particulate respirator or a powered air-purifying respirator (PAPR) to prevent inhalation of fine powders.[2][3] - Gloves: Double gloving with chemotherapy-rated gloves (e.g., nitrile) is required.[4] - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs.[4][5] - Sleeve Covers: To protect the skin between the glove and lab coat cuff. |
| Handling Solutions | - Gloves: Chemotherapy-rated nitrile gloves.[5] - Eye Protection: Chemical splash goggles. - Lab Coat/Gown: A disposable or dedicated lab coat. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for safe operational procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated consumables (pipette tips, tubes), and any material that has come into contact with this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste.[6]
Decontamination and Final Disposal:
-
All non-disposable equipment and work surfaces should be decontaminated immediately after use. A recommended procedure is to wipe surfaces with a solvent known to dissolve the compound, followed by a thorough cleaning with a laboratory detergent and water.
-
All generated waste must be disposed of through the institution's official hazardous waste management program. The primary method for the disposal of cytotoxic and cytostatic waste is high-temperature incineration.[1]
By implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent hDHODH inhibitor, this compound. Regular review of safety procedures and ongoing training are essential components of a robust laboratory safety program.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. pogo.ca [pogo.ca]
- 5. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 6. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
